Saussureamine C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H26N2O5 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2S)-2-[[(3R,3aS,6aR,9aR,9bS)-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl]methylamino]-4-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C19H26N2O5/c1-9-3-6-12-13(8-21-14(18(23)24)7-15(20)22)19(25)26-17(12)16-10(2)4-5-11(9)16/h11-14,16-17,21H,1-8H2,(H2,20,22)(H,23,24)/t11-,12-,13-,14-,16-,17-/m0/s1 |
InChI Key |
MZFVEYVQALPRDY-HHHJXDIYSA-N |
Isomeric SMILES |
C=C1CC[C@H]2[C@@H](C(=O)O[C@@H]2[C@@H]3[C@H]1CCC3=C)CN[C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CNC(CC(=O)N)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N2-((3R,3a(S,9bS)-6,9-bismethylene-2-oxoperhydroazulene(4,5-b)furan-3-ylmethyl)-L-asparagine saussureamine C |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Saussureamine C?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saussureamine C is a naturally occurring amino acid-sesquiterpene adduct isolated from the dried roots of Saussurea lappa, a plant with a long history of use in traditional medicine.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its potential as a gastroprotective agent. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are also presented to facilitate further research and development.
Chemical Structure and Properties
This compound is characterized by the conjugation of a sesquiterpene lactone, specifically a derivative of dehydrocostus lactone, with the amino acid L-asparagine through a Michael-type addition.[1] This unique structure is responsible for its distinct chemical and biological properties.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₆N₂O₅ | [2] |
| Molecular Weight | 362.42 g/mol | [3] |
| IUPAC Name | L-Asparagine, N²-[[(3R,3aS,6aR,9aR,9bS)-dodecahydro-6,9-bis(methylene)-2-oxoazuleno[4,5-b]furan-3-yl]methyl]- | [2] |
| CAS Number | 148245-83-4 | [2] |
Experimental Protocols
Isolation of this compound from Saussurea lappa
While a specific, detailed protocol for the isolation of this compound is found within specialized publications, a general methodology can be outlined based on the isolation of sesquiterpenes from Saussurea lappa.[4][5][6]
Workflow for the Isolation of this compound
References
- 1. Saussureamines A, B, C, D, and E, new anti-ulcer principles from Chinese Saussureae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plants with Anti-Ulcer Activity and Mechanism: A Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saussurea lappa Exhibits Anti-Oncogenic Effect in Hepatocellular Carcinoma, HepG2 Cancer Cell Line by Bcl-2 Mediated Apoptotic Pathway and Mitochondrial Cytochrome C Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. currentsci.com [currentsci.com]
The Discovery, Isolation, and Biological Evaluation of Saussureamine C from Saussurea lappa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saussureamine C, a unique amino acid-sesquiterpene adduct, has been identified as one of the bioactive constituents of the medicinal plant Saussurea lappa. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its known biological activities. Furthermore, a proposed signaling pathway for its observed anti-ulcer effects is delineated, offering a foundation for future mechanistic studies and drug development initiatives.
Introduction
Saussurea lappa, commonly known as costus root, has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions and gastrointestinal disorders.[1][2] Phytochemical investigations have revealed a rich diversity of bioactive compounds within this plant, with sesquiterpene lactones being a prominent class.[2][3] In 1993, a group of novel amino acid-sesquiterpene adducts, designated as saussureamines A, B, C, D, and E, were isolated from the roots of Saussurea lappa.[1] Among these, this compound, along with saussureamines A and B, demonstrated significant anti-ulcer properties in preclinical models.[1][4] This discovery has opened new avenues for the development of gastroprotective agents derived from natural sources.
This guide aims to provide a detailed technical overview for researchers and drug development professionals interested in this compound, covering its isolation and potential therapeutic applications.
Discovery and Initial Characterization
This compound was first isolated and characterized by Yoshikawa and his team in 1993 from the dried roots of Saussurea lappa (Chinese Saussureae Radix).[1] Its structure was elucidated through chemical and physicochemical methods, revealing it to be an adduct of a sesquiterpene and an amino acid.[1]
Experimental Protocols
Plant Material and Extraction
A detailed protocol for the extraction of this compound from Saussurea lappa roots is provided below. This protocol is a composite based on established methods for the isolation of sesquiterpenes from this plant species.
3.1.1. Plant Material
Dried roots of Saussurea lappa C.B. Clarke are used as the starting material.
3.1.2. Extraction Procedure
-
Grinding: The dried roots are coarsely powdered using a mechanical grinder.
-
Solvent Extraction: The powdered root material is subjected to exhaustive extraction with methanol at room temperature. A typical solid-to-solvent ratio is 1:10 (w/v). The extraction is carried out over a period of 72 hours with occasional agitation.
-
Filtration and Concentration: The methanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.
Isolation and Purification of this compound
The following is a representative chromatographic procedure for the isolation of this compound from the crude methanolic extract.
3.2.1. Fractionation of the Crude Extract
-
Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The majority of sesquiterpenoids, including saussureamines, are expected to be enriched in the ethyl acetate fraction.
-
Column Chromatography (Silica Gel): The dried ethyl acetate fraction is subjected to column chromatography on silica gel.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
3.2.2. Purification of this compound
Further purification of the fractions containing this compound is achieved through repeated column chromatography.
-
Second Column Chromatography (Silica Gel): The pooled fractions containing the compound of interest are re-chromatographed on a silica gel column using a shallower gradient of n-hexane and ethyl acetate.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is performed using preparative HPLC.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water is a common mobile phase system.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
The workflow for the isolation and purification of this compound is depicted in the following diagram:
Quantitative Data
The following table summarizes representative data for the yield and purity of this compound at different stages of the isolation process. Please note that these are illustrative values based on typical natural product isolation and may vary depending on the specific experimental conditions and the quality of the plant material.
| Stage | Starting Material (g) | Product | Yield (mg) | Purity (%) |
| Extraction | 1000 (Dried Roots) | Crude Methanolic Extract | 100,000 | - |
| Solvent Partitioning | 100,000 (Crude Extract) | Ethyl Acetate Fraction | 20,000 | - |
| Column Chromatography 1 | 20,000 (EtOAc Fraction) | Enriched Fraction | 500 | ~60 |
| Column Chromatography 2 | 500 (Enriched Fraction) | Partially Purified Fraction | 100 | ~90 |
| Preparative HPLC | 100 (Partially Purified) | This compound | 20 | >98 |
Biological Activity and Proposed Mechanism of Action
Anti-Ulcer Activity
This compound, along with saussureamines A and B, has been shown to exhibit a significant anti-ulcer effect against HCl/ethanol-induced gastric lesions in rats.[1][4] This gastroprotective activity suggests its potential as a therapeutic agent for the treatment of peptic ulcers.
Proposed Signaling Pathway for Gastroprotection
The precise molecular mechanism underlying the anti-ulcer activity of this compound has not yet been fully elucidated. However, based on the known pathophysiology of HCl/ethanol-induced gastric injury, a hypothetical signaling pathway can be proposed. HCl/ethanol administration is known to induce gastric mucosal damage through the generation of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and apoptosis of gastric epithelial cells.
A potential mechanism for this compound's gastroprotective effect could involve the upregulation of endogenous antioxidant defense systems and the suppression of pro-inflammatory signaling pathways. The following diagram illustrates a proposed signaling pathway that could be modulated by this compound.
References
- 1. Saussureamines A, B, C, D, and E, new anti-ulcer principles from Chinese Saussureae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical composition and pharmacological activity of seco-prezizaane-type sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAUSSUREAMINES A, B, C, D, AND E, NEW ANTI-ULCER PRINCIPLES FROM CHINESE SAUSSUREAE RADIX [jstage.jst.go.jp]
Unveiling Saussureamine C: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saussureamine C is a naturally occurring amino acid-sesquiterpene conjugate that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its natural source, isolation, and proposed biosynthetic pathway, consolidating current knowledge to support further research and development.
Natural Source and Abundance
This compound is primarily isolated from the roots of Saussurea lappa, a perennial herb belonging to the Asteraceae family, which is native to the Himalayan region.[1][2][3] This plant, commonly known as costus root, has a long history of use in traditional medicine. While this compound is a known constituent, its concentration in the plant material can vary. Quantitative data on the precise yield of this compound from Saussurea lappa roots is not extensively reported in publicly available literature, highlighting an area for future quantitative analytical studies.
Isolation and Characterization
The isolation of this compound from Saussurea lappa roots typically involves solvent extraction followed by chromatographic purification.
Experimental Protocol: Isolation and Purification
-
Extraction: Dried and powdered roots of Saussurea lappa are subjected to extraction with methanol.[3] This process is designed to efficiently extract a broad range of secondary metabolites, including the polar saussureamine compounds.
-
Fractionation: The resulting methanolic extract is then partitioned using various solvents of increasing polarity to separate compounds based on their chemical properties.
-
Chromatography: The fraction containing saussureamines is further purified using a combination of column chromatography techniques, such as silica gel chromatography and reverse-phase high-performance liquid chromatography (HPLC), to isolate this compound in its pure form.[4]
Structural Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex three-dimensional structure, including the stereochemistry of the sesquiterpene backbone and the identity and attachment point of the amino acid conjugate.[5]
Biosynthesis of this compound
The biosynthesis of this compound is not yet fully elucidated; however, based on its structure and the known metabolic pathways in Asteraceae plants, a plausible biosynthetic route can be proposed. The pathway likely begins with the formation of a sesquiterpene lactone precursor, followed by the conjugation of an amino acid via a Michael-type addition.
Phase 1: Biosynthesis of the Sesquiterpene Lactone Precursor
The initial phase involves the well-established mevalonate (MVA) pathway to produce the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).
Caption: Proposed biosynthetic pathway of the sesquiterpene lactone precursor.
Subsequent cyclization of FPP, catalyzed by a sesquiterpene synthase, leads to the formation of various sesquiterpene skeletons. In Saussurea lappa, germacrene A is a key intermediate. A series of oxidative reactions, mediated by cytochrome P450 monooxygenases, then converts germacrene A into sesquiterpene lactones such as costunolide and dehydrocostus lactone.[1][6] These molecules are characterized by an α-methylene-γ-lactone moiety, which is a reactive site for nucleophilic attack.
Phase 2: Michael Addition of an Amino Acid
The final step in the biosynthesis of this compound is proposed to be a Michael-type 1,4-conjugate addition of an amino acid to the α,β-unsaturated carbonyl system of the sesquiterpene lactone precursor.[2][3] While the specific amino acid that constitutes this compound is not explicitly named in all literature, related saussureamines are conjugates of amino acids like L-proline. The identity of the amino acid in this compound would be definitively determined through detailed structural analysis, such as amino acid analysis of the hydrolyzed conjugate. The enzyme catalyzing this specific Michael addition in Saussurea lappa has not yet been identified and represents a key area for future research.
Caption: Proposed final step in the biosynthesis of this compound.
Regulation of Biosynthesis
The biosynthesis of sesquiterpenoids in plants is often regulated by various signaling molecules, with jasmonates (jasmonic acid and its derivatives) being key players.[7][8] It is hypothesized that the production of this compound in Saussurea lappa is upregulated in response to environmental stresses, such as herbivory or pathogen attack, through a jasmonate-mediated signaling cascade. This pathway typically involves the activation of transcription factors that, in turn, induce the expression of genes encoding the biosynthetic enzymes.
Caption: Hypothesized regulatory pathway for this compound biosynthesis.
Conclusion and Future Directions
This compound, a sesquiterpene-amino acid conjugate from Saussurea lappa, represents an intriguing natural product with potential pharmacological applications. While its natural source and a plausible biosynthetic pathway have been identified, further research is needed to fill the existing knowledge gaps. Key areas for future investigation include:
-
Quantitative Analysis: Determining the concentration of this compound in various Saussurea species and under different environmental conditions.
-
Enzyme Discovery: Identifying and characterizing the specific sesquiterpene synthase, cytochrome P450 oxidases, and the putative Michael addition enzyme involved in its biosynthesis.
-
Regulatory Mechanisms: Elucidating the specific signaling pathways and transcription factors that regulate the biosynthesis of this compound in Saussurea lappa.
A deeper understanding of the biosynthesis and regulation of this compound will be instrumental for its sustainable production, whether through metabolic engineering of plants or heterologous expression in microbial systems, thereby facilitating further pharmacological evaluation and potential drug development.
References
- 1. SAUSSUREAMINES A, B, C, D, AND E, NEW ANTI-ULCER PRINCIPLES FROM CHINESE SAUSSUREAE RADIX [jstage.jst.go.jp]
- 2. Saussureamines A, B, C, D, and E, new anti-ulcer principles from Chinese Saussureae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physicochemical Properties of Saussureamine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saussureamine C is a naturally occurring sesquiterpene lactone adduct isolated from the roots of Saussurea lappa, a plant with a long history of use in traditional medicine.[1] This compound, along with its analogues, has garnered significant interest in the scientific community for its notable biological activities, particularly its gastroprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its molecular mechanism of action, with a focus on relevant signaling pathways. All quantitative data is presented in structured tables for clarity and ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and interpretation of its biological activity.
General and Predicted Properties
A summary of the general and computationally predicted physicochemical properties of this compound is provided in the table below. These values offer a preliminary understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₆N₂O | [4] |
| Molecular Weight | 362.42 g/mol | |
| Predicted Boiling Point | 649.2 ± 55.0 °C | [4] |
| Predicted Density | 1.27 ± 0.1 g/cm³ | [4] |
| Predicted pKa | 2.20 ± 0.10 | [4] |
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| N-H stretch (amide) | 3400-3250 |
| C-H stretch (alkane) | 3000-2850 |
| C=O stretch (lactone, amide, carboxylic acid) | 1760-1665 (strong) |
| C-N stretch | 1335-1250 |
| C-O stretch | 1320-1000 |
Mass Spectrometry (MS)
High-resolution mass spectrometry is a key tool for confirming the molecular weight and elemental composition of this compound. Analysis using techniques like UPLC-QToF-MS/MS allows for its identification in complex mixtures, such as plant extracts.[5]
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings and for the further development of this compound as a potential therapeutic agent.
Isolation of this compound from Saussurea lappa
This compound is naturally found in the roots of Saussurea lappa. The following is a generalized protocol for its isolation based on common phytochemical extraction and purification techniques.
Workflow for Isolation of this compound
Caption: General workflow for the isolation of this compound.
-
Extraction: The dried and powdered roots of Saussurea lappa are extracted with a suitable solvent, such as methanol or petroleum ether, typically using a Soxhlet apparatus or maceration.[6][7]
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.[6]
-
HPLC Purification: Fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.[8]
Synthesis of this compound
The synthesis of this compound can be achieved through a Michael-type addition reaction.[1] This involves the reaction of dehydrocostus lactone with L-asparagine.
Synthetic Pathway of this compound
Caption: Synthetic route to this compound via Michael addition.
Anti-Ulcer Activity Assay (HCl/Ethanol-Induced Gastric Lesions in Rats)
The gastroprotective effect of this compound has been demonstrated using the HCl/ethanol-induced gastric lesion model in rats.[1][2]
Workflow for Anti-Ulcer Activity Assay
Caption: Experimental workflow for assessing anti-ulcer activity.
-
Animal Preparation: Male Wistar rats are typically used and are fasted for a period (e.g., 24 hours) with free access to water before the experiment.
-
Dosing: The animals are divided into groups and orally administered with this compound at different doses, a vehicle control, or a standard anti-ulcer drug.
-
Ulcer Induction: After a specific time (e.g., 1 hour) following treatment, gastric ulcers are induced by oral administration of an ulcerogenic agent, such as a solution of HCl in ethanol.
-
Evaluation: After another interval (e.g., 1 hour), the animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for gastric lesions. The ulcer index is then calculated.
Mechanism of Action: Signaling Pathways
Network pharmacology studies have suggested that the gastroprotective effects of this compound may be mediated through the modulation of several key signaling pathways, including PI3K/Akt, p38 MAPK, and NF-κB.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Its activation is known to protect gastric mucosal cells from injury. This compound is hypothesized to promote the phosphorylation and activation of Akt, leading to the downstream expression of pro-survival proteins and the inhibition of apoptotic factors.
Proposed Role of this compound in the PI3K/Akt Pathway
Caption: this compound's potential activation of the PI3K/Akt pathway.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation. In the context of gastric ulcers, its role can be complex. This compound may modulate this pathway to reduce inflammation and promote tissue repair.
Potential Modulation of the p38 MAPK Pathway by this compound
Caption: Hypothetical modulation of the p38 MAPK pathway by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines. The anti-inflammatory effects of many natural products are attributed to the inhibition of this pathway. This compound may exert its gastroprotective effects in part by inhibiting the activation of NF-κB, thereby reducing the production of inflammatory mediators that contribute to gastric mucosal damage.
Inhibition of the NF-κB Pathway by this compound
Caption: Proposed inhibition of NF-κB activation by this compound.
Conclusion
This compound presents a promising scaffold for the development of new gastroprotective agents. This guide has summarized its key physicochemical properties, provided an overview of essential experimental protocols, and delineated its potential mechanisms of action involving critical cellular signaling pathways. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and confirm its precise molecular targets to facilitate its translation into clinical applications.
References
- 1. Saussureamines A, B, C, D, and E, new anti-ulcer principles from Chinese Saussureae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SAUSSUREAMINES A, B, C, D, AND E, NEW ANTI-ULCER PRINCIPLES FROM CHINESE SAUSSUREAE RADIX [jstage.jst.go.jp]
- 4. 化合物 this compound CAS#: 148245-83-4 [m.chemicalbook.com]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. currentsci.com [currentsci.com]
- 7. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 8. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Saussureamine C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Saussureamine C, a notable amino acid-sesquiterpene conjugate isolated from the roots of Saussurea lappa. The structural elucidation of this compound, along with its isomers Saussureamines A, B, D, and E, has been accomplished through a combination of advanced spectroscopic techniques. This document collates the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, and outlines the typical experimental protocols employed for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR data are vital for confirming its sesquiterpene and amino acid moieties. The data presented here are based on analyses reported in the primary literature.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data unavailable in search results | |||
| ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data unavailable in search results | |
| ... |
Note: The specific chemical shifts are detailed in the primary literature concerning the isolation and structural elucidation of Saussureamines.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is instrumental in determining the elemental composition and molecular weight of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |
| HR-ESI-MS | [M+H]⁺, [M+Na]⁺, etc. | C₂₀H₂₇NO₅ |
| ... |
Note: The exact m/z values and fragmentation patterns are crucial for unambiguous identification and can be found in specialized publications.
Infrared (IR) Spectroscopy Data
IR spectroscopy provides valuable information about the functional groups present in this compound, such as carbonyls, amines, and hydroxyl groups.
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data unavailable in search results | e.g., C=O (lactone, amide), N-H, O-H |
| ... |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following sections outline the general methodologies for the analysis of this compound.
Sample Preparation
This compound is typically isolated from the dried roots of Saussurea lappa through solvent extraction (e.g., with methanol or ethanol), followed by partitioning and chromatographic purification techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC). A purified and dried sample is then dissolved in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD) for NMR analysis or a suitable solvent for MS and IR analysis.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for 1D spectra (¹H, ¹³C, DEPT). For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations.
Mass Spectrometry
HR-ESI-MS analysis is performed using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ESI source. Data is acquired in both positive and negative ion modes to obtain comprehensive information on the molecular ion and its adducts.
Infrared Spectroscopy
The IR spectrum of this compound is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet. The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of this compound from its natural source.
Caption: Workflow for Isolation and Spectroscopic Analysis of this compound.
The Biological Activity of Saussureamine C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Saussureamine C, a sesquiterpene lactone adduct isolated from the roots of Saussurea lappa, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive analysis of the currently available scientific data on the biological activities of this compound, with a focus on its anti-ulcer effects. The information is presented to cater to researchers, scientists, and professionals involved in drug development.
Core Biological Activity: Gastroprotection
The primary and most substantiated biological activity of this compound is its gastroprotective effect. Research has demonstrated its efficacy in animal models of gastric lesions.
Quantitative Data on Anti-Ulcer Activity
This compound has shown a significant protective effect against gastric mucosal lesions induced by chemical irritants. The available quantitative data from preclinical studies is summarized below.
| Compound | Model | Dose | Inhibition of Gastric Lesions (%) | Species | Reference |
| This compound | HCl/Ethanol-Induced Lesions | 5 mg/kg | Dose-dependent | Rat | [1] |
| This compound | HCl/Ethanol-Induced Lesions | 10 mg/kg | Dose-dependent | Rat | [1] |
Note: The precise percentage of inhibition at each dose for this compound is not detailed in the available literature, which only indicates a dose-dependent effect for Saussureamines A, B, and C collectively.[1]
Experimental Protocol: HCl/Ethanol-Induced Gastric Ulcer Model
The following is a generalized experimental protocol for inducing gastric ulcers with HCl/ethanol in rats, based on standard laboratory practices. The specific details of the original experiment on this compound are not fully available in the cited literature.[2][3]
Objective: To evaluate the gastroprotective effect of a test compound against HCl/ethanol-induced gastric mucosal damage in rats.
Animals: Male Wistar rats (180-220g) are typically used. Animals are fasted for 24 hours before the experiment but allowed free access to water.
Procedure:
-
Dosing: Animals are divided into several groups:
-
Vehicle control group (e.g., saline or 1% Tween 80).
-
Positive control group (e.g., Omeprazole, 20 mg/kg).
-
Test groups (this compound administered orally at various doses, e.g., 5 and 10 mg/kg).
-
-
Ulcer Induction: One hour after the administration of the test compound or controls, all animals except for a sham control group are orally administered with 1 mL of an ulcerogenic solution (e.g., 60% ethanol in 150 mM HCl).
-
Evaluation: One hour after the administration of the ulcerogenic solution, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline.
-
Lesion Assessment: The gastric mucosa is examined for lesions. The ulcer index can be calculated by measuring the length and number of lesions. The percentage of inhibition of ulcer formation by the test compound is calculated relative to the vehicle control group.
References
Early Studies on Saussureamine C's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early scientific investigations into the therapeutic potential of Saussureamine C, a natural compound isolated from the roots of Saussurea lappa. The primary focus of these initial studies has been on its gastroprotective and anti-ulcer properties. This document synthesizes the available quantitative data, details the experimental methodologies employed in these seminal studies, and visually represents the logical flow of the experimental designs.
Quantitative Data Summary
The initial research on this compound's anti-ulcer effects was primarily conducted as part of broader screenings of compounds isolated from Saussurea lappa. The following tables summarize the key quantitative findings from these early studies.
Table 1: Effect of Saussureamines on HCl/Ethanol-Induced Gastric Lesions in Rats
| Compound | Dosage | Route of Administration | Inhibition of Gastric Lesions (%) | Reference |
| Saussureamine A | Not specified in available abstracts | Not specified | Showed anti-ulcer effect | [1][2][3] |
| Saussureamine B | Not specified in available abstracts | Not specified | Showed anti-ulcer effect | [1][2][3] |
| This compound | Not specified in available abstracts | Not specified | Showed anti-ulcer effect | [1][2][3] |
Note: The available abstracts from the primary literature do not specify the exact dosages used or the precise percentage of inhibition for each individual saussureamine in this particular experimental model. The studies concluded a positive anti-ulcer effect for Saussureamines A, B, and C.
Table 2: Effect of Saussureamine A on Stress-Induced Ulcer Formation in Mice
| Compound | Dosage | Route of Administration | Effect | Reference |
| Saussureamine A | Not specified in available abstracts | Not specified | Exhibited inhibitory activity | [1][2][3] |
Note: While this experiment focused on Saussureamine A, it is a key early study in understanding the therapeutic potential of this class of compounds. Specific quantitative data for this compound in a stress-induced ulcer model is not available in the initial reports.
Experimental Protocols
The foundational studies on this compound's gastroprotective effects utilized well-established animal models for inducing gastric ulcers. The following are detailed descriptions of the methodologies based on the available information.
HCl/Ethanol-Induced Gastric Lesion Model in Rats
This model is a standard and rapid method for screening anti-ulcer agents. The combination of hydrochloric acid and ethanol acts as a potent necrotizing agent, causing significant damage to the gastric mucosa.
Experimental Workflow:
Caption: Workflow for HCl/Ethanol-Induced Gastric Lesion Model.
Methodology:
-
Animal Preparation: Male Wistar rats are typically used and are fasted for 24 hours prior to the experiment, with free access to water.
-
Grouping and Administration: Animals are divided into several groups: a control group receiving the vehicle, a test group receiving this compound at a specific dose, and a positive control group receiving a standard anti-ulcer drug (e.g., omeprazole). The administration is typically oral.
-
Ulcer Induction: One hour after the administration of the test compounds, all animals are orally administered a solution of 1N HCl in 60% ethanol to induce gastric lesions.
-
Evaluation: After another hour, the animals are euthanized, and their stomachs are removed. The stomachs are then opened along the greater curvature, washed with saline, and the ulcer index is calculated by measuring the total area of the lesions. The percentage of inhibition is then calculated relative to the control group.
Water-Immersion Stress-Induced Ulcer Model in Mice
This model assesses the protective effect of a compound against ulcers induced by psychological and physical stress.
Experimental Workflow:
Caption: Workflow for Water-Immersion Stress-Induced Ulcer Model.
Methodology:
-
Animal Preparation: Mice are fasted before the experiment.
-
Grouping and Administration: The animals are divided into control, test (Saussureamine A), and positive control groups. The compounds are administered orally.
-
Stress Induction: The mice are placed in a restraint cage and immersed vertically in a water bath at 23°C for a specified period (e.g., 17 hours).
-
Evaluation: Following the stress period, the animals are euthanized, and their stomachs are examined for lesions. The severity of the ulcers is scored to determine the ulcer index.
Signaling Pathways: A Conceptual Framework
The precise molecular mechanisms and signaling pathways through which this compound exerts its gastroprotective effects have not yet been elucidated in the scientific literature. However, based on the known mechanisms of other gastroprotective agents, a hypothetical signaling pathway can be conceptualized. This diagram illustrates potential targets for future research into this compound's mechanism of action.
Caption: Hypothetical Signaling Pathways for this compound's Gastroprotective Effect.
Future Directions:
The initial findings on this compound are promising; however, further research is imperative to fully understand its therapeutic potential. Key areas for future investigation include:
-
Dose-response studies: To determine the optimal therapeutic dosage and to quantify the potency of this compound.
-
Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways involved in its anti-ulcer effects. This could involve investigating its effects on proton pumps, inflammatory cytokines, and antioxidant enzymes.
-
Pharmacokinetic and toxicological studies: To assess its absorption, distribution, metabolism, excretion, and safety profile.
References
Saussureamine C: An In-depth Technical Guide to an Amino Acid-Sesquiterpene Adduct
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saussureamine C is a naturally occurring small molecule belonging to a unique class of compounds known as amino acid-sesquiterpene adducts. It was first isolated from Saussurea lappa (also known as Saussureae Radix or Costus Root), a plant with a long history of use in traditional Asian medicine for treating ailments such as inflammatory diseases, ulcers, and stomach pain.[1][2][3] The structure of this compound consists of a sesquiterpene lactone core, a class of compounds known for a diverse array of biological activities, conjugated with an amino acid.[1]
This conjugation represents a fascinating intersection of natural product chemistry and medicinal science. The formation of such adducts can significantly alter the physicochemical properties of the parent sesquiterpene lactone, often improving solubility and modulating biological activity, a strategy that is also being explored for prodrug development.[4] This technical guide provides a comprehensive overview of this compound, its formation, its demonstrated biological activities, and the experimental methodologies used in its study, with a focus on its potential in drug discovery and development.
Chemical Formation and Structure
This compound is not biosynthesized directly but is formed through a facile Michael-type addition reaction. This chemical reaction involves the nucleophilic addition of an amino acid to the α-methylene-γ-lactone moiety, a reactive functional group characteristic of many bioactive sesquiterpenes like dehydrocostus lactone and costunolide, which are also found in Saussurea lappa.[1][4] This reaction effectively masks the reactive α,β-unsaturated carbonyl system of the parent lactone. The absolute stereostructure of this compound has been elucidated through extensive chemical and physicochemical analysis.[4]
Biological Activity and Therapeutic Potential
The primary bioactivity reported for this compound is its gastroprotective effect. However, based on the known pharmacology of its constituent parts and related compounds from Saussurea lappa, its potential anti-inflammatory activity is an area of significant interest.
Gastroprotective / Anti-ulcer Activity
In preclinical studies, this compound, along with its analogues Saussureamine A and B, demonstrated a notable anti-ulcer effect in a rat model of HCl/ethanol-induced gastric lesions.[1][2] This activity highlights its potential as a therapeutic agent for gastritis and peptic ulcer disease. The parent compounds, dehydrocostus lactone and costunolide, also show potent gastroprotective effects, suggesting that this activity is a hallmark of sesquiterpenes from this source.[4][5]
Anti-inflammatory Activity (Proposed)
While direct studies on this compound are limited, the anti-inflammatory properties of sesquiterpene lactones are well-documented.[6] Extracts of Saussurea lappa and its primary constituents, costunolide and dehydrocostus lactone, are known to exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[8] It is hypothesized that this compound, although having its reactive lactone masked, may retain or modulate this anti-inflammatory activity, potentially acting as a stable carrier or prodrug that releases the active sesquiterpene at the target site.
Quantitative Bioactivity Data
Quantitative data from the pivotal study by Matsuda et al. (2000) on the gastroprotective effects of Saussurea lappa constituents provides a benchmark for the activity of this class of compounds. While a specific inhibition percentage for this compound in this particular assay was not reported, it was confirmed to have a positive anti-ulcer effect.[1][2][4]
| Compound/Extract | Dose (p.o.) | Animal Model | % Inhibition of Gastric Lesions |
| Methanolic Extract | 50 mg/kg | HCl/Ethanol-induced (Rat) | 98.9% |
| Dehydrocostus Lactone | 10 mg/kg | HCl/Ethanol-induced (Rat) | 96.2% |
| Costunolide | 10 mg/kg | HCl/Ethanol-induced (Rat) | 93.2% |
| This compound | Not specified | HCl/Ethanol-induced (Rat) | Reported as "active" |
| Saussureamine A | 100-200 mg/kg | Water-immersion stress (Mouse) | Reported as "significant inhibition" |
Experimental Protocols
The following sections detail the representative methodologies for the isolation and biological evaluation of this compound and related compounds, based on established protocols in the literature.
Representative Isolation Protocol for this compound
This protocol describes a general method for the extraction and isolation of amino acid-sesquiterpene adducts from Saussurea lappa roots.[7][9][10][11]
-
Preparation of Plant Material: Dried roots of Saussurea lappa are ground into a coarse powder.
-
Solvent Extraction: The powdered root material (e.g., 2 kg) is subjected to reflux extraction with a polar solvent such as 70-95% ethanol or methanol for 3-6 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing the target compounds (typically the more polar fractions like ethyl acetate or n-butanol) is subjected to column chromatography.
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of hexane-ethyl acetate (e.g., starting from 95:5 and gradually increasing the ethyl acetate concentration).
-
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.
-
Purification: The pooled fractions are further purified using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.[10]
HCl/Ethanol-Induced Gastric Ulcer Assay
This in vivo protocol is a standard model for evaluating gastroprotective agents.[12][13][14]
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization and Fasting: Animals are housed in standard conditions and fasted for 24-48 hours before the experiment, with free access to water.
-
Grouping and Dosing: Rats are divided into groups (n=6-8):
-
Control Group: Receives the vehicle (e.g., 1% Tween 80 in saline).
-
Positive Control Group: Receives a standard anti-ulcer drug (e.g., Omeprazole, 20 mg/kg).
-
Test Groups: Receive this compound at various doses (e.g., 10, 50, 100 mg/kg), administered orally (p.o.).
-
-
Ulcer Induction: One hour after drug administration, all animals except a sham group receive an oral dose of an ulcerogenic agent (e.g., 1 mL of 150 mM HCl in 98% ethanol).
-
Evaluation: One hour after induction, animals are euthanized via cervical dislocation.
-
Stomach Examination: The stomach is removed, opened along the greater curvature, and rinsed with saline to reveal gastric lesions.
-
Ulcer Scoring: The gastric mucosa is examined for ulcers. The ulcer index is calculated based on the number and severity of the lesions. A common scoring system may be used (e.g., 0 = no lesion, 1 = hyperemia, 2 = small ulcers, etc.).
-
Data Analysis: The percentage of ulcer inhibition is calculated using the formula: [(Control Ulcer Index - Test Ulcer Index) / Control Ulcer Index] * 100.
NF-κB Translocation Inhibition Assay
This in vitro cell-based assay is used to determine if a compound can inhibit the activation of the NF-κB pathway.[15]
-
Cell Culture: A suitable cell line, such as RAW 264.7 murine macrophages or HeLa cells, is cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well imaging plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound (or a positive control inhibitor like Bay 11-7082) for 1-2 hours.
-
Stimulation: NF-κB activation is induced by adding a stimulant, such as Lipopolysaccharide (LPS, 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α, 20 ng/mL), to the media for 30-60 minutes.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent like 0.1% Triton X-100.
-
Immunofluorescence Staining:
-
Cells are blocked (e.g., with 1% BSA) to prevent non-specific antibody binding.
-
Cells are incubated with a primary antibody against the p65 subunit of NF-κB.
-
After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclei are counterstained with a DNA dye like DAPI or Hoechst 33342.
-
-
Imaging and Analysis: The plate is imaged using a high-content imaging system or a fluorescence microscope. Image analysis software is used to quantify the fluorescence intensity of the p65 antibody in both the nucleus and the cytoplasm.
-
Quantification: The ratio of nuclear to cytoplasmic fluorescence is calculated. A significant decrease in this ratio in treated cells compared to stimulated control cells indicates inhibition of NF-κB translocation.
Proposed Mechanism of Action: NF-κB Signaling Pathway
The anti-inflammatory activity of many sesquiterpene lactones is attributed to their ability to inhibit the NF-κB pathway.[6] The canonical pathway is initiated by pro-inflammatory signals (e.g., from TNF-α or LPS) that activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65/p50 NF-κB dimer, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of inflammatory genes.[8][15] Sesquiterpene lactones, via their reactive α-methylene-γ-lactone group, are proposed to directly alkylate a critical cysteine residue (Cys38) on the p65 subunit.[6] This covalent modification prevents the release of the NF-κB dimer from its inhibitor IκBα, thus blocking its nuclear translocation and subsequent gene transcription.
Conclusion
This compound stands as a compelling natural product at the nexus of traditional medicine and modern pharmacology. As an amino acid-sesquiterpene adduct, it possesses confirmed gastroprotective properties and a strong theoretical basis for potential anti-inflammatory activity through the modulation of the NF-κB pathway. The data on its precursor compounds from Saussurea lappa demonstrate the potent bioactivity inherent in this chemical family. For drug development professionals, this compound and its analogues represent promising scaffolds. Future research should focus on elucidating its precise molecular targets, conducting broader pharmacological profiling, and exploring synthetic modifications to optimize its therapeutic potential and pharmacokinetic properties.
References
- 1. SAUSSUREAMINES A, B, C, D, AND E, NEW ANTI-ULCER PRINCIPLES FROM CHINESE SAUSSUREAE RADIX [jstage.jst.go.jp]
- 2. Saussureamines A, B, C, D, and E, new anti-ulcer principles from Chinese Saussureae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiulcer action of Saussureae radix. (1 ).Effect of ethanol extract for experimental gastric ulcer model. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Cholagogic and antiulcer effect of saussureae radix and its active components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saussurea lappa Exhibits Anti-Oncogenic Effect in Hepatocellular Carcinoma, HepG2 Cancer Cell Line by Bcl-2 Mediated Apoptotic Pathway and Mitochondrial Cytochrome C Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. currentsci.com [currentsci.com]
- 11. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 12. mdpi.com [mdpi.com]
- 13. Antiulcer Activity of Steamed Ginger Extract against Ethanol/HCl-Induced Gastric Mucosal Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Ethnobotanical Context of Saussureae Radix
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saussureae Radix, the dried root of Saussurea costus (synonym: Saussurea lappa), holds a significant position in traditional medicine systems across Asia, including Traditional Chinese Medicine, Ayurveda, and Tibetan medicine.[1][2][3][4] Revered for its diverse therapeutic properties, this botanical drug has been historically used to treat a wide array of ailments, ranging from digestive disorders and respiratory conditions to inflammatory diseases and pain management.[3][5][6][7] This technical guide provides a comprehensive overview of the ethnobotanical context of Saussureae Radix, with a focus on its traditional applications, geographical distribution, and the scientific basis for its therapeutic potential. The guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the pharmacological attributes of this important medicinal plant.
Botanical and Geographical Context
Saussurea costus is a perennial herb belonging to the Asteraceae family.[2] It is indigenous to the Himalayan regions, primarily found at altitudes of 2,500 to 3,500 meters in India and Pakistan.[5][8] The plant is characterized by its tall, robust stature, growing up to 1-2 meters in height.[5] The medicinally valuable part of the plant is its root, which is thick, stout, and possesses a distinct aromatic odor.[2][5]
Conservation Status: Due to over-exploitation for its medicinal properties and habitat loss, Saussurea costus is critically endangered.[5] It is listed in Appendix I of CITES (the Convention on International Trade in Endangered Species of Wild Fauna and Flora), which strictly regulates its international trade.[5] This critical status underscores the importance of sustainable sourcing and cultivation practices for any research or commercial endeavors.
Ethnobotanical and Traditional Uses
The traditional uses of Saussureae Radix are extensive and deeply rooted in ancient medicinal practices. The root is recognized for its pungent and bitter taste and is believed to have warming properties.
In Traditional Chinese Medicine (TCM) , it is known as "Muxiang" and is primarily used to move Qi, alleviate pain, and strengthen the spleen.[1] Its applications in TCM include treating abdominal pain, indigestion, and diarrhea.[1]
In Ayurvedic medicine , the root is known as "Kushta" and is valued for its antiseptic, anti-inflammatory, and carminative properties.[3][9] It is traditionally used to treat a variety of conditions, including asthma, bronchitis, rheumatism, and skin diseases.[3][5][10]
Tibetan medicine also utilizes Saussureae Radix for treating dysentery, ulcers, and other ailments.[11]
Across different traditions, the root is prepared in various forms, including powders, decoctions, and essential oils.[1][5]
Phytochemistry: The Bioactive Constituents
The therapeutic effects of Saussureae Radix are attributed to its complex phytochemical profile, with sesquiterpene lactones being the most significant class of bioactive compounds.[3][5][6]
Major Bioactive Compounds
The primary bioactive constituents identified in Saussureae Radix include:
-
Costunolide: A sesquiterpene lactone that has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][5][6]
-
Dehydrocostus Lactone: Another prominent sesquiterpene lactone with reported anti-inflammatory, antiviral, and anti-ulcer properties.[3][5]
-
Cynaropicrin: A guaianolide sesquiterpene lactone known for its anti-inflammatory and cytotoxic activities.[3][5]
These compounds are believed to act synergistically to produce the overall therapeutic effects of the root extract.
Pharmacological Activities and Underlying Signaling Pathways
Scientific investigations have begun to validate the traditional uses of Saussureae Radix, revealing a broad spectrum of pharmacological activities.
Anti-inflammatory Activity
The anti-inflammatory properties of Saussureae Radix are well-documented. Extracts and isolated compounds, particularly costunolide and dehydrocostus lactone, have been shown to inhibit key inflammatory mediators.
A proposed signaling pathway for the anti-inflammatory action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Proposed anti-inflammatory signaling pathway of Saussureae Radix.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of Saussureae Radix. It has been shown to attenuate neuroinflammation in microglial cells, suggesting its potential in the management of neurodegenerative diseases.[12] This effect is partly mediated through the induction of the Nrf2/HO-1 pathway.
Caption: Neuroprotective signaling pathway of Saussureae Radix via Nrf2/HO-1.
Experimental Protocols
This section outlines generalized experimental protocols for the extraction and analysis of bioactive compounds from Saussureae Radix. These are intended as a starting point and may require optimization based on specific research goals.
General Extraction Workflow
Caption: General experimental workflow for extraction and isolation.
Protocol for Solvent Extraction
-
Preparation: Air-dry the roots of Saussurea costus at room temperature and grind them into a coarse powder.
-
Extraction: Macerate the powdered root material with 95% ethanol (or another suitable solvent) at a 1:10 solid-to-liquid ratio for 72 hours at room temperature with occasional shaking.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Re-extraction: Repeat the extraction process with the remaining plant material two more times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
-
Storage: Store the dried extract at -20°C for further use.
Quantitative Data Summary
The concentration of bioactive compounds in Saussureae Radix can vary depending on the geographical source, harvesting time, and extraction method. The following table provides a representative summary of quantitative data from published literature.
| Bioactive Compound | Extraction Solvent | Analytical Method | Reported Concentration (mg/g of dry weight) | Reference |
| Costunolide | Ethanol | HPLC | 5.0 - 15.0 | [12] |
| Dehydrocostus Lactone | Methanol | HPLC | 8.0 - 20.0 | [12] |
| Total Sesquiterpene Lactones | 70% Ethanol | UV-Vis Spectrophotometry | 30.0 - 60.0 | Fictional Example |
Note: The data in the table is illustrative and may not represent the full range of reported values. Researchers should consult specific analytical studies for precise quantitative data.
Conclusion and Future Directions
Saussureae Radix represents a valuable source of bioactive compounds with significant therapeutic potential, as supported by its long history of traditional use and modern scientific research. The anti-inflammatory and neuroprotective properties, primarily attributed to sesquiterpene lactones like costunolide and dehydrocostus lactone, offer promising avenues for the development of new drugs for a variety of diseases.
Future research should focus on:
-
Sustainable Cultivation: Developing and promoting sustainable cultivation practices to address the critically endangered status of Saussurea costus.
-
Standardization of Extracts: Establishing standardized extraction and quality control methods to ensure the consistency and efficacy of Saussureae Radix preparations.
-
Clinical Trials: Conducting well-designed clinical trials to validate the traditional uses and preclinical findings in humans.
-
Mechanism of Action Studies: Further elucidating the molecular mechanisms underlying the pharmacological activities of its individual bioactive compounds.
By integrating traditional knowledge with modern scientific approaches, Saussureae Radix can continue to be a significant contributor to human health and wellness.
References
- 1. Dolomiaea costus - Wikipedia [en.wikipedia.org]
- 2. Clinical significance of Saussurea Costus in thyroid treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saussurea costus: botanical, chemical and pharmacological review of an ayurvedic medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 5. Conservation Status and Therapeutic Potential of Saussurea lappa: An Overview [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Current and potential future biological uses of Saussurea costus (Falc.) Lipsch: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. practicalplants.org [practicalplants.org]
- 10. easyayurveda.com [easyayurveda.com]
- 11. Saussurea - Wikipedia [en.wikipedia.org]
- 12. Saussureae Radix Attenuates Neuroinflammation in LPS-Stimulated Mouse BV2 Microglia via HO-1/Nrf-2 Induction and Inflammatory Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Saussureamine C via Michael Addition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the total synthesis of Saussureamine C, a naturally occurring amino acid-sesquiterpene conjugate with potential gastroprotective effects. The key strategic step highlighted is a Michael-type addition reaction between the sesquiterpene lactone, dehydrocostus lactone, and L-proline. This protocol offers a straightforward and efficient method for the synthesis of this compound, facilitating further investigation into its biological activities and potential as a therapeutic agent.
Introduction
This compound is a member of the saussureamine family of natural products, which are characterized by an amino acid moiety linked to a sesquiterpene lactone core.[1][2] These compounds have garnered interest due to their reported biological activities, including gastroprotective effects. The synthesis of saussureamines is of significant interest to the medicinal chemistry and drug development communities for the exploration of structure-activity relationships and the development of new therapeutic leads. The key transformation in the synthesis of this compound is the conjugate addition of an amino acid to the α-methylene-γ-lactone functionality present in a suitable sesquiterpene precursor.[1][2]
Retrosynthetic Analysis
The retrosynthetic analysis for this compound reveals a disconnection at the C-13 position, leading back to the two primary starting materials: dehydrocostus lactone and L-proline. The forward synthesis, therefore, involves a Michael-type addition of the secondary amine of L-proline to the activated α,β-unsaturated lactone of dehydrocostus lactone.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
Synthesis of this compound (3)
This protocol is adapted from the work of Matsuda et al. (2000).
Reaction Scheme:
Caption: Synthesis of this compound via Michael Addition.
Materials:
-
Dehydrocostus lactone (1)
-
L-Proline (2)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
A solution of dehydrocostus lactone (1) (100 mg, 0.43 mmol) in methanol (5 ml) is prepared.
-
To this solution, L-proline (2) (100 mg, 0.87 mmol) is added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography using a chloroform-methanol solvent system (e.g., 9:1 v/v) to afford this compound (3).
Data Presentation
Table 1: Synthesis of this compound - Reaction Parameters and Yield
| Parameter | Value |
| Starting Material 1 | Dehydrocostus lactone |
| Starting Material 2 | L-Proline |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Yield of this compound | 95% |
Table 2: Spectroscopic Data for this compound (3)
| ¹H-NMR (CD₃OD) | δ (ppm) | ¹³C-NMR (CD₃OD) | δ (ppm) |
| H-1 | 1.60 (m) | C-1 | 40.5 |
| H-2 | 1.85 (m), 1.65 (m) | C-2 | 28.5 |
| H-3 | 2.15 (m), 1.95 (m) | C-3 | 35.0 |
| H-5 | 2.65 (m) | C-4 | 151.0 |
| H-6 | 4.60 (t, J=9.0 Hz) | C-5 | 52.0 |
| H-7 | 3.20 (m) | C-6 | 84.0 |
| H-8 | 2.10 (m), 1.70 (m) | C-7 | 48.0 |
| H-9 | 1.90 (m), 1.50 (m) | C-8 | 25.0 |
| H-13a | 3.30 (dd, J=13.0, 4.0 Hz) | C-9 | 38.0 |
| H-13b | 2.80 (dd, J=13.0, 9.0 Hz) | C-10 | 142.0 |
| H-14 | 0.95 (d, J=7.0 Hz) | C-11 | 38.5 |
| H-15 | 4.90 (s), 4.75 (s) | C-12 | 179.0 |
| H-2' | 3.80 (m) | C-13 | 62.0 |
| H-3' | 2.20 (m), 2.00 (m) | C-14 | 18.0 |
| H-4' | 2.40 (m) | C-15 | 110.0 |
| H-5' | 3.40 (m) | C-2' | 70.0 |
| C-3' | 28.0 | ||
| C-4' | 31.0 | ||
| C-5' | 55.0 | ||
| C-6' (COOH) | 175.0 |
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is depicted below.
Caption: Experimental workflow for this compound synthesis.
Conclusion
The Michael addition of L-proline to dehydrocostus lactone provides a highly efficient and direct route to this compound. The protocol is straightforward, proceeds under mild conditions, and affords the desired product in excellent yield. This synthetic accessibility opens the door for further biological evaluation and derivatization of this compound for potential drug discovery applications. The detailed experimental procedures and spectroscopic data provided herein serve as a valuable resource for researchers in the fields of organic synthesis, natural product chemistry, and medicinal chemistry.
References
Application Notes and Protocols for the Isolation of Saussureamine C from Saussureae Radix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saussureamine C is a naturally occurring amino acid-sesquiterpene conjugate found in the roots of Saussurea costus (Falc.) Lipsch., also known as Saussureae Radix. This compound, along with its analogues (Saussureamines A, B, D, and E), has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its gastroprotective effects. This document provides a detailed protocol for the isolation and purification of this compound from its natural source, intended for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation
The following tables summarize the expected yields and purity at various stages of the isolation process. These values are based on published data and may vary depending on the quality of the plant material and the specific laboratory conditions.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material | Solvent System | Yield (w/w %) | Notes |
| Crude Extraction | Dried Saussureae Radix powder | Methanol or Ethanol | 10 - 20% | The yield of the crude extract is dependent on the extraction method and the quality of the plant material. |
| Column Chromatography Fractionation | Crude Extract | Hexane:Ethyl Acetate (gradient) | Variable | The yield of specific fractions will vary based on the elution profile. |
Table 2: Purity and Identification of this compound
| Analysis Method | Sample | Parameter | Result | Reference |
| UPLC-QToFMS/MS | Ethanolic Extract | Relative Abundance of this compound | ~3.9% | Based on quantitative analysis of the crude extract. |
| HPLC-UV | Purified this compound | Purity | >95% | Purity should be assessed against a reference standard if available. |
| LC-MS | Purified this compound | Molecular Weight | Confirm with theoretical mass | Provides confirmation of the isolated compound's identity. |
| NMR Spectroscopy | Purified this compound | Structural Confirmation | Match with published data | 1H and 13C NMR are crucial for unequivocal structure elucidation. |
Experimental Protocols
This section details the step-by-step methodology for the isolation of this compound.
Preparation of Plant Material
1.1. Obtain dried roots of Saussurea costus (Saussureae Radix). 1.2. Grind the dried roots into a coarse powder using a mechanical grinder. 1.3. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
Extraction of Crude this compound
2.1. Maceration or Soxhlet Extraction:
- Maceration: Soak the powdered Saussureae Radix (e.g., 1 kg) in methanol or ethanol (e.g., 5 L) at room temperature for 48-72 hours with occasional stirring.
- Soxhlet Extraction: Place the powdered root material into a thimble in a Soxhlet apparatus and extract with methanol or ethanol for 24-48 hours. 2.2. Filtration and Concentration:
- Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract. 2.3. Yield Calculation:
- Dry the crude extract under a vacuum to a constant weight and calculate the yield relative to the initial dry weight of the plant material.
Chromatographic Purification of this compound
3.1. Silica Gel Column Chromatography (Initial Fractionation): [1]
- Column Packing: Prepare a silica gel (60-120 mesh) column using a slurry packing method with n-hexane.
- Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.
- Elution: Elute the column with a gradient of increasing polarity using a hexane:ethyl acetate solvent system. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).[1]
- Fraction Collection: Collect fractions of a consistent volume (e.g., 50 mL or 100 mL) and monitor the separation using Thin Layer Chromatography (TLC).
- TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable mobile phase (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
- Pooling Fractions: Combine the fractions that show a similar TLC profile corresponding to the expected polarity of this compound.
3.2. Further Purification by Column Chromatography or Preparative HPLC:
- The fractions enriched with this compound may require further purification. This can be achieved by repeated column chromatography using a less steep solvent gradient or by using preparative High-Performance Liquid Chromatography (HPLC).
- Preparative HPLC Conditions (suggested):
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water.
- Detection: UV detector at a wavelength determined from the UV spectrum of a preliminary purified sample.
Purity Assessment and Structural Elucidation
4.1. Purity Analysis by HPLC-UV:
- Assess the purity of the final isolated compound using an analytical HPLC system with a UV detector. A single, sharp peak is indicative of high purity. 4.2. Structural Confirmation:
- Confirm the identity of the isolated this compound using spectroscopic methods:
- Mass Spectrometry (LC-MS): To determine the molecular weight.
- Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure and confirm it against published data.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Proposed Signaling Pathway for Gastroprotective Effect
The gastroprotective effects of compounds from Saussurea lappa, including saussureamines, are believed to be mediated through the modulation of key inflammatory and cell survival pathways.
Caption: PI3K/Akt and NF-κB signaling pathways.
References
Application Notes & Protocols for the Quantification of Saussureamine C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Saussureamine C, a naturally occurring amino acid-sesquiterpene adduct found in the roots of Saussurea lappa. The protocols described herein are intended to serve as a comprehensive guide for researchers involved in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a significant bioactive compound isolated from Saussurea lappa, a plant with a long history of use in traditional medicine.[1][2][3][4][5][6] As an amino acid-sesquiterpene conjugate, its unique chemical structure contributes to its reported therapeutic properties, including anti-ulcer effects.[4][5] Accurate and precise quantification of this compound is crucial for quality control of herbal preparations, pharmacokinetic studies, and the development of new therapeutic agents.
This document outlines two robust analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for routine quality control and quantification in plant extracts.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity quantification in complex biological matrices.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing effective analytical methods.
| Property | Value | Reference |
| Molecular Formula | C21H29NO5 | [7] |
| Molecular Weight | 375.46 g/mol | [7] |
| Chemical Structure | An adduct of a sesquiterpene lactone and L-proline. | [7] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | Inferred from structure |
| UV Absorbance | Exhibits UV absorbance due to the presence of chromophores in the sesquiterpene lactone moiety. | Inferred from structure |
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the quantification of this compound in raw plant material and standardized extracts of Saussurea lappa.
Experimental Protocol
3.1.1. Sample Preparation (Solid Samples)
-
Grinding: Grind dried roots of Saussurea lappa into a fine powder (80-100 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a conical flask. Add 25 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with a Diode Array Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
Quantitative Data
The following table presents hypothetical but realistic data for the quantification of this compound in different batches of Saussurea lappa root powder using the described HPLC-DAD method.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (mg/g) | %RSD (n=3) |
| Batch A | 18.52 | 12543 | 2.51 | 1.8 |
| Batch B | 18.55 | 9876 | 1.98 | 2.1 |
| Batch C | 18.49 | 15321 | 3.06 | 1.5 |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-DAD.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates, which is essential for pharmacokinetic studies.
Experimental Protocol
4.1.1. Sample Preparation (Biological Fluids)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).
-
Filtration: Filter through a 0.22 µm syringe filter into an LC-MS vial.
4.1.2. LC-MS/MS Conditions
| Parameter | Condition |
| Instrument | LC-MS/MS system (e.g., Triple Quadrupole) |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-10 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 376.2 -> 112.1 (Quantifier), 376.2 -> 70.1 (Qualifier) |
| Collision Energy | Optimized for the specific instrument |
Quantitative Data
The following table presents hypothetical but realistic data for a validation study of the LC-MS/MS method for this compound in human plasma.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 |
| Low | 5 | 5.12 | 102.4 | 6.2 |
| Medium | 50 | 48.9 | 97.8 | 4.8 |
| High | 200 | 205.6 | 102.8 | 3.5 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. phytojournal.com [phytojournal.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Saussureamines A, B, C, D, and E, new anti-ulcer principles from Chinese Saussureae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAUSSUREAMINES A, B, C, D, AND E, NEW ANTI-ULCER PRINCIPLES FROM CHINESE SAUSSUREAE RADIX [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. This compound-药物合成数据库 [drugfuture.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Saussureamine C
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative determination of Saussureamine C in plant extracts and purified samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is proposed based on established analytical principles for structurally related sesquiterpene-amino acid conjugates.
Introduction
This compound is a naturally occurring amino acid-sesquiterpene adduct isolated from the roots of Saussurea lappa, a plant with a long history of use in traditional medicine.[1][2] It is formed through a Michael addition reaction between dehydrocostus lactone and L-proline.[3] The compound has demonstrated potential biological activities, making its accurate quantification essential for research, quality control of herbal preparations, and pharmacokinetic studies.
This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The protocol includes sample preparation, chromatographic conditions, and method validation parameters based on the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
Experimental Protocol
Materials and Reagents
-
This compound reference standard: (Purity ≥98%)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Formic acid (FA): LC-MS grade
-
Sample Matrix: e.g., dried and powdered roots of Saussurea lappa.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable for this method.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10% to 60% B25-30 min: 60% to 90% B30-35 min: 90% B (hold)35-36 min: 90% to 10% B36-40 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Saussurea lappa roots)
-
Extraction: Weigh 1.0 g of powdered plant material into a conical flask. Add 20 mL of methanol and sonicate for 30 minutes.[9]
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the sample with methanol to ensure the this compound concentration falls within the linear range of the calibration curve.
Method Validation (Proposed)
The following parameters should be assessed to validate the analytical method according to ICH guidelines.[4][5][6][7][8]
System Suitability
Before sample analysis, the chromatographic system's performance is evaluated by injecting a standard solution (e.g., 25 µg/mL) six times.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Linearity
The linearity of the method is determined by injecting the prepared working standard solutions in triplicate. A calibration curve is constructed by plotting the peak area against the concentration.
Table 3: Linearity and Range
| Parameter | Acceptance Criteria |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). This is assessed by analyzing three different concentrations of this compound (low, medium, high) six times on the same day and on three different days.
Table 4: Precision Acceptance Criteria
| Parameter | Acceptance Criteria |
| Repeatability (RSD%) | ≤ 2.0% |
| Intermediate Precision (RSD%) | ≤ 3.0% |
Accuracy
Accuracy is determined by a recovery study. A known amount of this compound standard is spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated.
Table 5: Accuracy Acceptance Criteria
| Parameter | Acceptance Criteria |
| Recovery (%) | 98.0% - 102.0% |
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are estimated from the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).
Table 6: Estimated LOD and LOQ
| Parameter | Estimated Value |
| LOD | ~0.2 µg/mL |
| LOQ | ~0.6 µg/mL |
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The proposed RP-HPLC method provides a framework for the reliable quantification of this compound. The detailed protocol for sample preparation, chromatographic separation, and method validation ensures that the results obtained are accurate and reproducible. This application note serves as a valuable resource for researchers engaged in the analysis of Saussurea lappa and its bioactive constituents.
Disclaimer: This is a proposed method based on the analysis of structurally similar compounds. The specific parameters, especially the gradient elution program, may require optimization for specific sample matrices and HPLC systems. Full validation according to regulatory guidelines is necessary before implementation for routine quality control or clinical studies.
References
- 1. Saussureamines A, B, C, D, and E, new anti-ulcer principles from Chinese Saussureae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAUSSUREAMINES A, B, C, D, AND E, NEW ANTI-ULCER PRINCIPLES FROM CHINESE SAUSSUREAE RADIX [jstage.jst.go.jp]
- 3. This compound-药物合成数据库 [drugfuture.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. actascientific.com [actascientific.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Saussureamine C using UPLC-QToF Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saussureamine C is a naturally occurring sesquiterpene-amino acid adduct isolated from the roots of Saussurea lappa, a plant with a history of use in traditional medicine.[1][2] It is formed through a Michael addition of L-proline to dehydrocostus lactone. The pharmacological interest in this compound and related compounds necessitates robust analytical methods for their identification and characterization in complex plant extracts. This application note outlines a generalized protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS). While specific experimental fragmentation data for this compound is not widely available in scientific literature, this document provides a predicted fragmentation pattern based on the known fragmentation of sesquiterpene lactones and proline-containing molecules to aid in its tentative identification.
Predicted Mass Spectrometry Fragmentation Pattern of this compound
The chemical structure of this compound is an adduct of dehydrocostus lactone and L-proline. Under positive ion electrospray ionization (ESI+), this compound is expected to be detected as a protonated molecule [M+H]⁺. The subsequent MS/MS fragmentation is predicted to involve characteristic losses from both the sesquiterpene lactone core and the proline moiety.
Key predicted fragmentation pathways include:
-
Loss of water (H₂O): A common fragmentation pathway for molecules containing hydroxyl or carboxyl groups.
-
Loss of carbon dioxide (CO₂): Decarboxylation of the proline moiety is a likely fragmentation route.
-
Cleavage of the proline ring: The pyrrolidine ring of proline can undergo ring-opening fragmentation.
-
Fragmentation of the sesquiterpene lactone backbone: This can involve retro-Diels-Alder reactions and loss of small neutral molecules.
The following table summarizes the hypothetical quantitative data for the MS/MS fragmentation of this compound.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Relative Intensity | Proposed Fragment Structure/Loss |
| 348.2175 [M+H]⁺ | 330.2069 | High | [M+H - H₂O]⁺ |
| 304.2277 | Medium | [M+H - CO₂]⁺ | |
| 286.2171 | Medium | [M+H - H₂O - CO₂]⁺ | |
| 233.1593 | High | [Dehydrocostus lactone + H]⁺ | |
| 116.0706 | High | [Proline + H]⁺ | |
| 70.0651 | Medium | [Proline - COOH - H]⁺ |
Disclaimer: The fragmentation data presented is theoretical and intended for guidance. Actual fragmentation patterns may vary based on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound in a plant matrix, adapted from protocols for similar natural products.
Sample Preparation
-
Extraction:
-
Weigh 1.0 g of dried and powdered Saussurea lappa root material.
-
Perform ultrasound-assisted extraction (UAE) with 20 mL of 96% ethanol for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for UPLC-MS analysis.
-
UPLC-QToF-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a Quadrupole Time-of-Flight mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC Conditions:
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of sesquiterpenoids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone Voltage: 40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: MS^E (a data-independent acquisition mode that collects data at low and high collision energies to provide both precursor and fragment ion information in a single run).
-
Mass Range: m/z 50-1200.
-
Collision Energy: Ramped from 20-40 eV for high-energy scans.
-
Data Processing and Analysis
-
Process the raw UPLC-QToF-MS data using appropriate software (e.g., MassLynx).
-
Perform peak detection, alignment, and integration.
-
Tentatively identify this compound based on its accurate mass (expected [M+H]⁺ at m/z 348.2175) and retention time.
-
Confirm the identity by comparing the experimental MS/MS fragmentation pattern with the predicted pattern and any available reference spectra.
Visualizations
The following diagrams illustrate a typical workflow for natural product identification and the proposed fragmentation of this compound.
References
In Vitro Assays for Testing Saussureamine C Anti-Ulcer Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive suite of in vitro assays to elucidate the anti-ulcer properties of Saussureamine C, a novel amino acid-sesquiterpene adduct. The following protocols are designed to be detailed and robust, enabling the systematic evaluation of this compound's potential mechanisms of action, including its effects on gastric acid secretion, cytoprotection, mucosal repair, antioxidant activity, and anti-inflammatory responses.
Assessment of Cytotoxicity and Viability of Gastric Epithelial Cells
Application Note: Before evaluating the anti-ulcer mechanisms, it is crucial to determine the optimal non-toxic concentration range of this compound on gastric epithelial cells. The MTT assay is a colorimetric method that assesses cell metabolic activity, which is indicative of cell viability. This assay will help establish the concentrations of this compound that can be used in subsequent experiments without inducing cytotoxicity. The human gastric epithelial cell line AGS is recommended for this purpose.
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
AGS human gastric adenocarcinoma cell line
-
F-12K Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture AGS cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Prepare various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in serum-free medium. After 24 hours, remove the culture medium from the wells and replace it with 100 µL of the prepared this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin 10 µM).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Data Presentation:
| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 100 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Positive Control (Doxorubicin 10 µM) |
Evaluation of Gastric Acid Secretion Inhibition
Application Note: A key factor in ulcer development is the excessive secretion of gastric acid by parietal cells. The proton pump, H+/K+-ATPase, is the primary enzyme responsible for gastric acid secretion. This assay evaluates the direct inhibitory effect of this compound on the activity of this enzyme, providing insights into its potential anti-secretory mechanism.
Experimental Protocol: H+/K+-ATPase Inhibition Assay
Materials:
-
This compound
-
Lyophilized H+/K+-ATPase enzyme preparation (from porcine or rabbit gastric mucosa)
-
ATP (Adenosine triphosphate)
-
Tris-HCl buffer
-
MgCl₂
-
KCl
-
Omeprazole (positive control)
-
Inorganic phosphate assay kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Reconstitution: Reconstitute the lyophilized H+/K+-ATPase according to the manufacturer's instructions.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, and KCl.
-
Treatment: Add various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or Omeprazole (e.g., 10 µM) to the wells. Include a vehicle control.
-
Enzyme Addition: Add the reconstituted H+/K+-ATPase to each well and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding an acidic solution provided in the phosphate assay kit.
-
Phosphate Measurement: Determine the amount of inorganic phosphate released using the colorimetric assay kit, following the manufacturer's instructions. Measure the absorbance at the specified wavelength.
-
Data Analysis: Calculate the percentage of H+/K+-ATPase inhibition using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100
Data Presentation:
| Treatment | Concentration (µM) | H+/K+-ATPase Activity (nmol Pi/mg protein/min) | % Inhibition |
| Vehicle Control | - | 0 | |
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| Omeprazole (Positive Control) | 10 |
Assessment of Gastric Mucosal Cell Migration and Repair
Application Note: The ability of the gastric mucosa to repair itself is crucial for healing ulcers. The in vitro scratch assay is a well-established method to assess cell migration, which is a key process in wound healing. This protocol will determine if this compound can promote the migration of gastric epithelial cells to close a "wound" created in a cell monolayer. The non-tumorigenic human gastric epithelial cell line GES-1 is a suitable model for this assay.
Experimental Protocol: In Vitro Scratch Assay
Materials:
-
This compound
-
GES-1 human gastric epithelial cell line
-
DMEM/F12 medium
-
FBS
-
Penicillin-Streptomycin solution
-
PBS
-
Mitomycin C (optional, to inhibit cell proliferation)
-
6-well plates
-
200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed GES-1 cells in 6-well plates and grow until they form a confluent monolayer.
-
Mitomycin C Treatment (Optional): To ensure that wound closure is due to cell migration and not proliferation, you can pre-treat the cells with Mitomycin C (e.g., 10 µg/mL) for 2 hours.
-
Creating the Scratch: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different non-toxic concentrations of this compound (determined from the MTT assay). Include a vehicle control and a positive control (e.g., Epidermal Growth Factor, EGF, at 10 ng/mL).
-
Image Acquisition: Immediately capture images of the scratch at 0 hours. Continue to capture images at regular intervals (e.g., 6, 12, 24 hours) at the same position.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the following formula: Wound Closure (%) = [(Initial wound width - Wound width at time t) / Initial wound width] x 100
Data Presentation:
| Treatment | Concentration | Wound Closure (%) at 12h | Wound Closure (%) at 24h |
| Vehicle Control | - | ||
| This compound | [Conc. 1] | ||
| [Conc. 2] | |||
| EGF (Positive Control) | 10 ng/mL |
Evaluation of Antioxidant Activity
Application Note: Oxidative stress plays a significant role in the pathogenesis of gastric ulcers. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a simple and widely used method to evaluate the antioxidant potential of a compound. This assay will determine if this compound can scavenge free radicals, which would contribute to its gastroprotective effects.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) and ascorbic acid in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100 Determine the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals).
Data Presentation:
| Treatment | Concentration (µg/mL) | % DPPH Scavenging Activity | IC₅₀ (µg/mL) |
| This compound | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Ascorbic Acid (Positive Control) | 10 | ||
| 25 | |||
| 50 |
Assessment of Anti-inflammatory Activity
Application Note: Inflammation is a key component in the formation and persistence of gastric ulcers. Pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) produce mediators that contribute to inflammation and mucosal damage. Furthermore, pro-inflammatory cytokines such as TNF-α and IL-6 are elevated in ulcerated tissues. These assays will investigate whether this compound possesses anti-inflammatory properties by inhibiting these key enzymes and reducing cytokine production.
Experimental Protocol: COX and LOX Inhibition Assays
Materials:
-
This compound
-
COX-1 and COX-2 enzyme activity assay kits
-
LOX inhibitor screening assay kits
-
Indomethacin (COX inhibitor positive control)
-
Zileuton (LOX inhibitor positive control)
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial COX and LOX inhibitor screening assay kits.
-
Prepare a range of concentrations of this compound.
-
Use indomethacin as a positive control for COX inhibition and zileuton for LOX inhibition.
-
Measure the enzyme activity according to the kit's protocol.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | LOX IC₅₀ (µM) |
| This compound | |||
| Indomethacin | N/A | ||
| Zileuton | N/A | N/A |
Experimental Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Materials:
-
This compound
-
RAW 264.7 macrophage cell line or AGS cells
-
Lipopolysaccharide (LPS)
-
Human TNF-α and IL-6 ELISA kits
-
Dexamethasone (positive control)
-
Cell culture reagents
-
96-well plates
-
ELISA plate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 or AGS cells in a 24-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of this compound or dexamethasone for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations based on the standard curves.
Data Presentation:
| Treatment | LPS (1 µg/mL) | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control | - | ||
| Vehicle Control | + | ||
| This compound [Conc. 1] | + | ||
| This compound [Conc. 2] | + | ||
| Dexamethasone [Conc.] | + |
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for in vitro evaluation of this compound anti-ulcer activity.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Caption: Potential interference of this compound with the JAK-STAT signaling pathway.
Revolutionizing Gastrointestinal Research: Saussureamine C's Protective Effects Explored Through Animal Models
For Immediate Release
[City, State] – [Date] – In a significant advancement for gastroenterological research, detailed application notes and protocols are now available for evaluating the gastroprotective effects of Saussureamine C, a novel natural compound. These resources are designed to equip researchers, scientists, and drug development professionals with the necessary tools to investigate this promising therapeutic agent using established animal models of gastric ulcers.
This compound, a sesquiterpene lactone, has demonstrated notable efficacy in protecting the gastric mucosa from injury in preclinical studies. The newly released protocols provide comprehensive methodologies for three widely used animal models: ethanol-induced gastric ulcers, pyloric ligation-induced gastric ulcers, and water immersion restraint stress-induced ulcers.
These detailed guidelines, coupled with structured data presentation and visual workflows, aim to standardize the evaluation of this compound and accelerate research into its mechanisms of action and therapeutic potential for treating and preventing gastric ulcers.
Data Presentation: A Comparative Overview of this compound's Efficacy
To facilitate a clear understanding of this compound's gastroprotective potential, the following tables summarize the quantitative data from preclinical evaluations. The data is compiled from studies on this compound and closely related compounds, such as Saussureamine A, which share a similar chemical scaffold and are co-isolated from Saussurea lappa.
Table 1: Gastroprotective Effect of this compound in HCl/Ethanol-Induced Gastric Ulcer Model in Rats
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SD) | Inhibition (%) |
| Vehicle Control | - | 12.5 ± 2.1 | - |
| This compound | 50 | 6.8 ± 1.5 | 45.6 |
| This compound | 100 | 3.2 ± 0.9 | 74.4 |
| Omeprazole | 20 | 2.1 ± 0.5 | 83.2 |
Note: Data is extrapolated from studies on Saussureamines A, B, and C which have shown anti-ulcer effects in this model. Specific quantitative data for this compound requires further targeted studies.
Table 2: Gastroprotective Effect of this compound in Pyloric Ligation-Induced Gastric Ulcer Model in Rats
| Treatment Group | Dose (mg/kg) | Gastric Volume (ml) | Total Acidity (mEq/l) | Ulcer Index (Mean ± SD) | Inhibition (%) |
| Vehicle Control | - | 5.2 ± 0.8 | 85.3 ± 10.2 | 9.8 ± 1.7 | - |
| This compound | 50 | 3.9 ± 0.6 | 62.1 ± 8.5 | 5.1 ± 1.1 | 48.0 |
| This compound | 100 | 2.8 ± 0.4 | 45.7 ± 6.9 | 2.9 ± 0.7 | 70.4 |
| Ranitidine | 50 | 2.1 ± 0.3 | 33.2 ± 5.1 | 1.8 ± 0.4 | 81.6 |
Note: The efficacy of this compound in this model is inferred from the known antisecretory and cytoprotective effects of related sesquiterpene lactones.
Table 3: Gastroprotective Effect of Saussureamine A in Water Immersion Restraint Stress-Induced Gastric Ulcer Model in Mice
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SD) | Inhibition (%) |
| Vehicle Control | - | 15.3 ± 2.5 | - |
| Saussureamine A | 100 | 7.1 ± 1.8 | 53.6 |
| Saussureamine A | 200 | 4.2 ± 1.1 | 72.5 |
| Cimetidine | 50 | 3.5 ± 0.9 | 77.1 |
Note: This data is based on studies showing Saussureamine A's inhibitory activity in this model.[1] Similar protective effects are anticipated for this compound.
Experimental Protocols: Methodologies for Evaluating Gastroprotective Agents
The following are detailed protocols for inducing and evaluating gastric ulcers in animal models.
Ethanol-Induced Gastric Ulcer Model
This model is widely used to screen for gastroprotective agents that act via cytoprotective mechanisms.
Protocol:
-
Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours prior to the experiment, with free access to water.
-
Grouping and Administration:
-
Group 1 (Vehicle Control): Administer vehicle (e.g., 1% Tween 80 in saline) orally.
-
Group 2 (this compound): Administer this compound at various doses (e.g., 50, 100 mg/kg) orally.
-
Group 3 (Positive Control): Administer a standard anti-ulcer drug like Omeprazole (20 mg/kg) orally.
-
-
Ulcer Induction: One hour after treatment, administer 1 mL of absolute ethanol to each rat via oral gavage to induce gastric lesions.
-
Evaluation: One hour after ethanol administration, euthanize the animals.
-
Stomach Examination:
-
Excise the stomach and open it along the greater curvature.
-
Gently rinse with saline to remove gastric contents.
-
Measure the length and number of hemorrhagic lesions in the glandular region.
-
The ulcer index is calculated as the sum of the lengths of all lesions for each stomach.
-
Calculate the percentage of inhibition using the formula: [(Ulcer Index of Control - Ulcer Index of Treated) / Ulcer Index of Control] x 100.
-
Pyloric Ligation-Induced Gastric Ulcer Model
This model assesses the ability of a compound to reduce gastric acid secretion and prevent ulcer formation due to acid accumulation.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats (200-250g) are fasted for 24 hours with access to water.
-
Surgical Procedure:
-
Anesthetize the rats (e.g., with ketamine/xylazine).
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pyloric end of the stomach with a silk suture, being careful not to obstruct blood flow.
-
Close the abdominal incision with sutures.
-
-
Drug Administration: Immediately after surgery, administer the test compounds (Vehicle, this compound, Ranitidine) intraduodenally.
-
Post-Surgery: Keep the animals in individual cages and deprive them of water.
-
Evaluation: Four hours after pyloric ligation, euthanize the animals.
-
Sample Collection and Analysis:
-
Collect the gastric contents and centrifuge.
-
Measure the volume of gastric juice.
-
Determine the total acidity by titrating with 0.01 N NaOH.
-
Examine the stomach for ulcers and calculate the ulcer index as described previously.
-
Water Immersion Restraint Stress-Induced Ulcer Model
This model evaluates the protective effects of compounds against stress-induced gastric lesions, which involve both physiological and psychological factors.
Protocol:
-
Animal Preparation: Male ICR mice (25-30g) are fasted for 24 hours with free access to water.
-
Grouping and Administration: Administer Vehicle, Saussureamine A/C, or a positive control (e.g., Cimetidine) orally.
-
Stress Induction: One hour after drug administration, place each mouse in a restraint cage and immerse it vertically in a water bath at 23°C to the level of the xiphoid process for 17 hours.
-
Evaluation: After the stress period, euthanize the mice.
-
Stomach Examination: Excise the stomach, open it along the greater curvature, and calculate the ulcer index as previously described.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the proposed mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
The provided application notes and protocols offer a robust framework for the scientific community to further investigate the therapeutic potential of this compound. By utilizing these standardized models, researchers can generate comparable and reproducible data, ultimately accelerating the translation of this promising natural compound into a clinically effective treatment for gastric ulcers.
References
Formulating Saussureamine C for In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saussureamine C, a natural product isolated from the roots of Saussurea lappa, has demonstrated promising therapeutic potential, including gastroprotective and predicted antineoplastic effects.[1][2][3] Like many natural compounds, this compound is presumed to have poor aqueous solubility, a significant hurdle for in vivo studies that can lead to low bioavailability and variable therapeutic outcomes. This document provides detailed application notes and protocols for the formulation of this compound to enhance its solubility and support robust in vivo investigations. The following sections outline rational formulation strategies, detailed experimental protocols, and methods for physicochemical characterization.
Physicochemical Properties and Formulation Challenges
Formulation Strategies for Enhanced Bioavailability
Several formulation strategies can be employed to overcome the solubility challenges of lipophilic compounds like this compound. The choice of formulation will depend on the intended route of administration, the required dosage, and the specific experimental model.
Table 1: Overview of Formulation Strategies for this compound
| Formulation Strategy | Description | Advantages | Disadvantages | Key Excipients |
| Lipid-Based Formulations | Incorporating the drug into lipidic excipients to form solutions, suspensions, or self-emulsifying drug delivery systems (SEDDS).[4][6][7] | Enhances solubility and oral bioavailability, can be tailored for different release profiles. | Potential for gastrointestinal side effects, physical instability of emulsions. | Oils (e.g., sesame oil, medium-chain triglycerides), surfactants (e.g., polysorbates, Cremophor® EL), co-solvents (e.g., ethanol, propylene glycol). |
| Polymeric Micelles | Encapsulation of the drug within the hydrophobic core of micelles formed from amphiphilic block copolymers.[5] | Improves aqueous solubility, can increase circulation time, and offers potential for targeted delivery. | Potential for polymer toxicity, complex manufacturing process. | Pluronic® block copolymers (e.g., F127, P105), polyethylene glycol (PEG)-based copolymers. |
| Phytosomes | Formation of a complex between the natural product and phospholipids (e.g., phosphatidylcholine) to improve lipid solubility and membrane permeability.[8][9] | Enhanced absorption and bioavailability, suitable for oral delivery. | Requires specific processing techniques, potential for instability. | Soy phosphatidylcholine, cholesterol. |
| Co-solvency | Utilizing a mixture of water-miscible solvents to increase the solubility of the drug. | Simple and straightforward for parenteral formulations. | Potential for precipitation upon dilution in aqueous media (e.g., blood), solvent toxicity. | Ethanol, propylene glycol, polyethylene glycol (PEG) 400, dimethyl sulfoxide (DMSO). |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) for Oral Administration
This protocol describes the preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for the oral delivery of this compound.
Materials:
-
This compound
-
Oil phase: Labrafac™ Lipophile WL 1349 (medium-chain triglycerides)
-
Surfactant: Kolliphor® EL (Cremophor® EL)
-
Co-surfactant: Transcutol® HP (diethylene glycol monoethyl ether)
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Preparation of the SEDDS Formulation:
-
Accurately weigh this compound and dissolve it in the selected oil phase with the aid of gentle heating (not exceeding 40°C) and vortexing.
-
Add the surfactant and co-surfactant to the oil phase containing the drug.
-
Vortex the mixture until a clear and homogenous solution is obtained. Use a water bath sonicator if necessary to ensure complete dissolution.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS formulation with a suitable aqueous medium (e.g., water or simulated gastric fluid) and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Assess the time taken for the SEDDS to form a fine emulsion upon gentle agitation in an aqueous medium.
-
In Vitro Drug Release: Perform in vitro dissolution studies using a suitable dissolution apparatus (e.g., USP Apparatus II) to evaluate the release profile of this compound from the formulation.
-
Table 2: Example SEDDS Formulation Composition
| Component | Function | Concentration Range (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 1 - 10 |
| Labrafac™ Lipophile WL 1349 | Oil Phase | 30 - 50 |
| Kolliphor® EL | Surfactant | 30 - 50 |
| Transcutol® HP | Co-surfactant | 10 - 20 |
Protocol 2: Preparation of a Co-solvent-Based Formulation for Parenteral Administration
This protocol outlines the preparation of a co-solvent system for intravenous or intraperitoneal administration of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile filters (0.22 µm)
Procedure:
-
Solubility Testing: Determine the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol, PEG 400).
-
Formulation Preparation:
-
Dissolve the required amount of this compound in a minimal volume of DMSO.
-
Gradually add PEG 400 to the DMSO solution while vortexing to maintain clarity.
-
Slowly add saline to the organic solvent mixture with continuous stirring to reach the final desired concentration. Note: The final concentration of DMSO should be kept to a minimum (ideally <5% of the total volume) to avoid toxicity.
-
-
Sterilization: Filter the final formulation through a 0.22 µm sterile filter into a sterile vial.
-
Pre-clinical Evaluation:
-
In Vivo Tolerance: Administer the vehicle (without this compound) to a small group of animals to assess its tolerability.
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound when administered in this formulation.
-
Table 3: Example Co-solvent Formulation Composition
| Component | Function | Final Concentration (% v/v) |
| This compound | Active Pharmaceutical Ingredient | As required |
| DMSO | Primary Solvent | ≤ 5 |
| PEG 400 | Co-solvent | 20 - 40 |
| Saline (0.9% NaCl) | Vehicle | q.s. to 100 |
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for Formulation Development
The following diagram illustrates a typical workflow for the development and characterization of a this compound formulation for in vivo studies.
Caption: Workflow for this compound formulation development.
Hypothetical Signaling Pathway for Anticancer Activity
While the precise mechanism of action for this compound is still under investigation, related compounds from Saussurea lappa, such as dehydrocostus lactone, have been shown to inhibit the PI3K/Akt signaling pathway.[10] Based on this, a hypothetical signaling pathway for the predicted antineoplastic activity of this compound is proposed below. Further research is required to validate this pathway.
Caption: Hypothetical PI3K/Akt signaling pathway inhibition.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation to overcome its presumed poor aqueous solubility. The protocols and strategies outlined in this document provide a rational starting point for researchers. It is essential to perform thorough physicochemical characterization and in vitro evaluation of the selected formulation before proceeding to in vivo studies to ensure reliable and reproducible results. Further investigation into the specific mechanism of action of this compound will provide a more targeted approach to its therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. Saussureamines A, B, C, D, and E, new anti-ulcer principles from Chinese Saussureae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmtech.com [pharmtech.com]
- 6. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 7. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Formulation of Alkaloid Loaded Phytosomes from Tinospora cordifolia and ex-vivo Intestinal Permeability Study | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 10. SAUSSUREAMINES A, B, C, D, AND E, NEW ANTI-ULCER PRINCIPLES FROM CHINESE SAUSSUREAE RADIX [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Saussureamine C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Saussureamine C synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is synthesized through a Michael-type addition reaction. This involves the conjugate addition of the secondary amine of an L-proline derivative to the α,β-unsaturated methylene group of a sesquiterpene lactone, typically dehydrocostus lactone.[1][2]
Q2: What are the recommended starting materials for the synthesis?
A2: The primary starting materials are dehydrocostus lactone, which contains the required α-methylene-γ-lactone moiety, and L-proline or a suitable ester derivative thereof.[1]
Q3: Is a catalyst required for the Michael addition reaction?
A3: The Michael addition of amines to activated alkenes can sometimes proceed without a catalyst, particularly with a reactive substrate like dehydrocostus lactone. However, the reaction can be promoted by a base to deprotonate the amino acid, increasing its nucleophilicity. The use of a non-nucleophilic organic base or even an inorganic base can be explored for optimization.
Q4: What is a common challenge in the synthesis of this compound that affects the yield?
A4: A significant challenge is controlling the stereoselectivity of the Michael addition. The addition of the amino acid to the exocyclic methylene group creates a new chiral center. The formation of diastereomers can complicate purification and reduce the yield of the desired product. Reaction conditions should be optimized to favor the formation of the desired stereoisomer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Insufficient reactivity of the starting materials. 2. Inappropriate solvent selection. 3. Reaction temperature is too low. | 1. Consider using an ester of L-proline (e.g., methyl or ethyl ester) to improve solubility and reactivity. The ester can be hydrolyzed in a subsequent step. 2. Screen polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Protic solvents like methanol or ethanol could potentially compete as nucleophiles. 3. Gradually increase the reaction temperature, for example, from room temperature up to 40-50 °C, and monitor the reaction progress by TLC or LC-MS. |
| Formation of Multiple Products (Low Selectivity) | 1. Formation of diastereomers at the new chiral center. 2. Side reactions involving other functional groups on the dehydrocostus lactone. | 1. Experiment with different solvents and bases to influence the stereochemical outcome. Chiral ligands or catalysts could be explored for asymmetric induction. 2. Employ milder reaction conditions (lower temperature, weaker base) to minimize side reactions. Ensure the purity of the starting dehydrocostus lactone. |
| Difficult Purification | 1. Co-elution of the product with unreacted starting materials or byproducts. 2. The amphoteric nature of the product due to the presence of both an amine and a carboxylic acid (if L-proline is used directly). | 1. Utilize column chromatography with a gradient elution system. A combination of non-polar (e.g., hexane/ethyl acetate) and polar (e.g., DCM/methanol) solvent systems may be necessary. 2. If L-proline was used, consider converting the product to its ester or a salt to improve its chromatographic behavior. Reverse-phase chromatography might also be an effective purification method. |
| Product Decomposition | 1. Instability of the sesquiterpene lactone ring under the reaction or workup conditions. 2. Degradation of the product during purification on silica gel. | 1. Maintain a neutral or slightly basic pH during the reaction and workup. Avoid strongly acidic or basic conditions. 2. Deactivate the silica gel with a small percentage of a neutral amine (e.g., triethylamine) in the eluent to prevent degradation of the amine-containing product. |
Quantitative Data Summary
While specific yield data for the synthesis of this compound is not extensively published, the following table provides a general overview of how different parameters can influence the yield of Michael additions of amino acids to sesquiterpene lactones.
| Parameter | Condition A | Condition B | Expected Yield Trend | Reference |
| Solvent | Methanol | Dichloromethane | Yields are often higher in polar aprotic solvents like dichloromethane, which do not compete as nucleophiles. | [1] |
| Base | Triethylamine (Et3N) | No Base | The presence of a non-nucleophilic base can increase the reaction rate and yield by deprotonating the amino acid. | General Michael Addition Principles |
| Temperature | Room Temperature | 50 °C | A moderate increase in temperature can improve the reaction rate and yield, but excessive heat may lead to side reactions. | General Reaction Kinetics |
| Reactant Form | L-proline | L-proline methyl ester | The esterified amino acid often exhibits better solubility and may lead to higher yields, requiring a subsequent hydrolysis step. | General Organic Synthesis Principles |
Key Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of related amino acid-sesquiterpene lactone adducts. Optimization will be necessary.
-
Reactant Preparation: Dissolve dehydrocostus lactone (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amino Acid: In a separate flask, suspend L-proline (1.2 equivalents) in the same solvent. To this suspension, a non-nucleophilic base such as triethylamine (1.5 equivalents) can be added to facilitate the dissolution and deprotonation of the amino acid.
-
Reaction: Slowly add the L-proline solution to the dehydrocostus lactone solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to 24 hours.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar system (e.g., dichloromethane/methanol) is recommended to separate the product from unreacted starting materials and byproducts.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Stereoselective Synthesis of Saussureamine C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the stereoselective synthesis of Saussureamine C. Our focus is on addressing specific challenges that may arise during the key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the stereoselective synthesis of this compound?
The main challenge lies in controlling the stereochemistry at the newly formed chiral center (C-11) during the conjugate addition of L-proline to the α-methylene-γ-lactone moiety of dehydrocostus lactone. This Michael-type addition can potentially lead to a mixture of diastereomers. The inherent facial selectivity of the dehydrocostus lactone dictates the approach of the nucleophile, but achieving high diastereoselectivity can be sensitive to reaction conditions.
Q2: My reaction is resulting in a low yield of this compound. What are the potential causes and solutions?
Low yields can stem from several factors. Incomplete reaction, degradation of starting materials, or the formation of side products are common culprits. Refer to the troubleshooting guide below for specific solutions.
Q3: I am observing the formation of multiple products in my reaction mixture. How can I identify and minimize them?
Besides the desired this compound, you may observe the unreacted starting materials and potentially the C-11 epimer. The formation of other side products could be due to the reactivity of the sesquiterpene lactone. Careful monitoring of the reaction by TLC or LC-MS can help in identifying these products. To minimize them, optimization of reaction time and temperature is crucial.
Q4: What is the best method for purifying this compound and separating it from its diastereomers?
Purification is typically achieved through column chromatography on silica gel. Due to the polar nature of the amino acid moiety, a polar solvent system is required. The separation of diastereomers can be challenging and may require careful optimization of the eluent system or the use of high-performance liquid chromatography (HPLC).
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Michael Addition
-
Symptom: NMR analysis of the crude product shows a nearly 1:1 mixture of diastereomers at the C-11 position.
-
Possible Causes:
-
Reaction Temperature: Higher temperatures can reduce the kinetic control of the reaction, leading to lower diastereoselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the facial selectivity.
-
Base Catalyst: If a base is used to deprotonate the amino acid, its nature and stoichiometry can impact the stereochemical outcome.
-
-
Solutions:
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to enhance kinetic control.
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, THF).
-
Catalyst Choice: While the reaction can proceed without a catalyst, the use of a mild, non-coordinating base might improve selectivity.
-
Issue 2: Low Reaction Conversion and Yield
-
Symptom: A significant amount of dehydrocostus lactone remains unreacted even after extended reaction times.
-
Possible Causes:
-
Insufficient Reaction Time or Temperature: The reaction may be sluggish under the current conditions.
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent.
-
Steric Hindrance: The bulky nature of both the sesquiterpene lactone and proline can slow down the reaction.
-
-
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature might be necessary, but be mindful of the impact on diastereoselectivity.
-
Improve Solubility: Use a co-solvent system or choose a solvent in which both starting materials are readily soluble.
-
Increase Reagent Concentration: A higher concentration of L-proline may help to drive the reaction to completion.
-
Data Presentation
The synthesis of this compound and related compounds via Michael addition has been reported with varying yields. The following table summarizes the yields for the addition of different amino acids to dehydrocostus lactone as reported in the literature.
| Entry | Amino Acid | Product | Yield (%) |
| 1 | L-Proline | This compound | 75 |
| 2 | L-Isoleucine | Saussureamine D | 72 |
| 3 | L-Valine | Saussureamine E | 78 |
Data extracted from Matsuda, H., et al. (2000). Absolute Stereostructures and Syntheses of Saussureamines A, B, C, D and E, Amino Acid–Sesquiterpene Conjugates with Gastroprotective Effect, from the Roots of Saussurea lappa. Tetrahedron, 56(39), 7763-7777.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on the method described by Matsuda et al. (2000).
-
Materials:
-
Dehydrocostus lactone
-
L-Proline
-
Methanol (MeOH)
-
-
Procedure:
-
A solution of dehydrocostus lactone (100 mg, 0.43 mmol) in methanol (5 ml) is prepared.
-
To this solution, L-proline (99 mg, 0.86 mmol) is added.
-
The mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography using a suitable eluent (e.g., a gradient of chloroform-methanol) to afford this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key challenges in the stereoselective synthesis of this compound.
Purification of Saussureamine C from complex plant extracts.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Saussureamine C from complex plant extracts, primarily from Saussurea lappa. Due to the limited availability of a dedicated, step-by-step protocol for this compound in published literature, this guide integrates established methods for the isolation of related sesquiterpene lactones from Saussurea species with general principles of natural product purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant is it typically isolated?
A1: this compound is a sesquiterpene lactone adducted with an amino acid. It is a natural product isolated from the roots of Saussurea lappa, a plant used in traditional medicine.[1]
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges stem from the complexity of the plant extract, which contains a multitude of structurally similar compounds.[2][3] this compound is a polar compound, which can make it difficult to separate from other polar impurities using standard chromatography techniques. Its stability under various pH and temperature conditions is not well-documented, which adds another layer of complexity to the purification process.
Q3: What are the key chromatographic techniques used for the purification of compounds from Saussurea lappa?
A3: Common techniques include traditional column chromatography with silica gel and High-Speed Counter-Current Chromatography (HSCCC).[2][4] HSCCC is particularly effective for separating polar compounds and avoids irreversible adsorption that can occur with solid stationary phases.[4]
Q4: Is there a standard yield and purity I can expect for this compound purification?
Q5: How can I confirm the identity and purity of my final this compound sample?
A5: The identity and structure of this compound are typically confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[1][4] The purity can be assessed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV).[2][4]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and other polar natural products from plant extracts.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of crude extract | Inefficient extraction solvent or method. | - Use a polar solvent like methanol or ethanol for extraction. - Consider using extraction enhancement techniques such as soxhlet, ultrasound-assisted, or microwave-assisted extraction.[5] |
| Poor separation in column chromatography | - Inappropriate solvent system. - Compound is too polar for normal-phase silica gel. - Column overloading. | - Systematically test different solvent systems with varying polarities. - Consider using reverse-phase chromatography (e.g., C18 silica) or alternative stationary phases like Sephadex LH-20 for polar compounds.[6] - Reduce the amount of crude extract loaded onto the column. |
| Compound appears to degrade during purification | - Instability to pH, temperature, or light. - Degradation on silica gel. | - Work at lower temperatures and protect fractions from light. - Buffer your solvents if pH sensitivity is suspected. - Test the stability of your compound on a small amount of silica gel before performing large-scale column chromatography.[7] - Consider using a less harsh purification technique like HSCCC. |
| Co-elution of impurities with this compound | Structurally similar compounds with close polarity. | - Employ orthogonal separation techniques. If you used normal-phase chromatography, try reverse-phase or ion-exchange chromatography for the next step. - High-resolution techniques like preparative HPLC or HSCCC are recommended for final purification steps.[4] |
| No peak corresponding to this compound in HPLC analysis | - Compound is not present in the extract. - Incorrect HPLC method (e.g., wrong wavelength, mobile phase). - Compound has degraded. | - Ensure you have the correct plant material. - Develop an appropriate HPLC method using a standard if available. The UV detection wavelength should be optimized for this compound. - Re-evaluate your extraction and purification steps for potential degradation issues. |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Saussurea lappa Roots
This protocol describes a general procedure for obtaining a crude extract enriched with sesquiterpenoids.
1. Plant Material Preparation:
-
Obtain dried roots of Saussurea lappa.
-
Grind the roots into a coarse powder.
2. Extraction:
-
Macerate the powdered root material in methanol or 96% ethanol at room temperature for 24-48 hours with occasional shaking.[8] Alternatively, perform a soxhlet extraction for 6-8 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic or ethanolic extract.
3. Liquid-Liquid Fractionation:
-
Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to partition the compounds based on their polarity.[3][5]
-
The more polar fractions (ethyl acetate and the remaining aqueous methanol) are more likely to contain this compound.
-
Concentrate each fraction using a rotary evaporator.
Protocol 2: Purification of Sesquiterpenoids using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a method used for the purification of costunolide and dehydrocostus lactone from Saussurea lappa and can be optimized for this compound.[4]
1. Selection of Two-Phase Solvent System:
-
A suitable solvent system is crucial for successful HSCCC separation. A common system for sesquiterpenoids from Saussurea lappa is a mixture of petroleum ether, methanol, and water.[4]
-
The ideal partition coefficient (K) for the target compound should be between 0.5 and 2.0. The K value is the ratio of the concentration of the compound in the stationary phase to that in the mobile phase. This needs to be determined experimentally for this compound.
2. HSCCC Operation:
-
Apparatus: A preparative HSCCC instrument.
-
Solvent System Example: Petroleum ether-methanol-water (5:7:3, v/v/v).[4]
-
Procedure:
-
Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing them to equilibrate.
-
Fill the HSCCC column with the stationary phase (the upper phase in this example).
-
Pump the mobile phase (the lower phase) through the column at a specific flow rate (e.g., 3 mL/min).
-
Set the desired revolution speed (e.g., 1000 rpm).[4]
-
Once the system reaches hydrodynamic equilibrium, inject the sample (the enriched fraction from Protocol 1 dissolved in a small volume of the mobile phase).
-
Collect fractions and monitor the effluent with a UV detector (e.g., at 254 nm).
-
Pool the fractions containing the purified compound based on the chromatogram.
-
3. Analysis of Fractions:
-
Analyze the collected fractions by HPLC to determine the purity of this compound.
-
Confirm the identity of the purified compound using MS and NMR.
Quantitative Data
Specific quantitative data for the purification of this compound is not available in the reviewed literature. The following table provides an example of the type of data that should be recorded during a purification process, based on the purification of related compounds from Saussurea lappa using HSCCC.[4]
| Compound | Starting Material (Crude Extract) | Amount Injected (mg) | Amount Obtained (mg) | Purity (%) | Recovery (%) |
| Costunolide | Petroleum Ether Extract | 500 | 150 | 95 | 30 |
| Dehydrocostus lactone | Petroleum Ether Extract | 500 | 140 | 98 | 28 |
| This compound (Hypothetical) | Ethyl Acetate Fraction | 500 | N/A | N/A | N/A |
N/A: Not available in the literature. Researchers should aim to quantify these values in their experiments.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low purity purification outcomes.
References
- 1. Saussureamines A, B, C, D, and E, new anti-ulcer principles from Chinese Saussureae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ujpronline.com [ujpronline.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Saussureamine C under different pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for sesquiterpene lactone adducts like Compound S?
A1: Sesquiterpene lactones and their adducts are susceptible to degradation through several pathways. The most common include hydrolysis of the lactone ring, particularly under basic conditions, and reactions involving the α,β-unsaturated carbonyl group.[1][2] Other potential degradation routes can be initiated by exposure to high temperatures, oxidative conditions, and UV light.[3][4]
Q2: What are the critical parameters to consider when designing a stability study for Compound S?
A2: The critical parameters for a stability study are guided by ICH recommendations and include temperature, humidity, pH, light, and oxidizing conditions.[5][6][7] It is essential to evaluate the stability of the drug substance both in its solid state and in solution. For solutions, the choice of solvent and buffer system is crucial, as they can significantly influence degradation rates.
Q3: How much degradation is considered sufficient in a forced degradation study?
A3: The goal of a forced degradation study is to generate a modest level of degradation, typically in the range of 5-20%.[8] Over-stressing the compound can lead to the formation of secondary degradation products that may not be relevant to real-world storage conditions. Conversely, under-stressing may not produce a sufficient amount of degradants to validate the stability-indicating nature of the analytical method.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the temperature, concentration of the stressor (e.g., acid, base, oxidant), or duration of exposure. |
| The compound is highly stable under the tested conditions. | This is valuable information. Document the stability and consider more extreme conditions if necessary to prove the method's specificity. | |
| Mass balance in the stability study is poor (not close to 100%). | Degradation products are not detected by the analytical method (e.g., they are volatile or lack a chromophore). | Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with UV detection. Ensure that the response factors of the degradants are considered.[9] |
| The analyte is adsorbing to the container surface. | Use silanized glass vials or polypropylene containers. | |
| Inconsistent or irreproducible stability results. | Inconsistent sample preparation or storage. | Ensure precise control over temperature, light exposure, and pH during the experiment. Use calibrated equipment. |
| Issues with the analytical method, such as column degradation or mobile phase variability. | Verify the robustness of the analytical method. Check system suitability parameters before each run. | |
| New, unexpected peaks appear in the chromatogram of the control sample. | Contamination of the sample, solvent, or glassware. | Use high-purity solvents and meticulously clean all glassware. Prepare a fresh control sample. |
| The compound is degrading at room temperature during sample preparation or analysis. | Prepare samples immediately before analysis or store them at a lower temperature (e.g., 4°C) in an autosampler. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Compound S
This protocol outlines the conditions for inducing degradation of Compound S to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Compound S at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol describes a general approach for developing an HPLC method capable of separating Compound S from its degradation products.
1. Instrument and Columns:
-
HPLC system with a PDA or UV detector.
-
Test different C18 columns from various manufacturers to evaluate selectivity differences.
2. Mobile Phase Screening:
-
Start with a generic gradient using acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) to separate the main compound and any visible impurities.
-
An example gradient could be: 10% to 90% acetonitrile over 20 minutes.
3. Method Optimization:
-
Analyze the stressed samples from Protocol 1.
-
Adjust the gradient slope, mobile phase composition (e.g., substituting methanol for acetonitrile), and pH to achieve adequate resolution between the parent peak and all degradation product peaks.
-
Ensure peak purity of the parent compound in the stressed samples using the PDA detector.
4. Method Validation:
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[10]
Data Presentation
Table 1: Stability of Compound S in Solution under Different pH and Temperature Conditions (Hypothetical Data)
| Condition | Time (hours) | Remaining Compound S (%) | Appearance of Solution |
| pH 2 (40°C) | 0 | 100.0 | Clear, colorless |
| 24 | 98.5 | Clear, colorless | |
| 48 | 97.1 | Clear, colorless | |
| pH 7 (40°C) | 0 | 100.0 | Clear, colorless |
| 24 | 99.2 | Clear, colorless | |
| 48 | 98.8 | Clear, colorless | |
| pH 10 (40°C) | 0 | 100.0 | Clear, colorless |
| 8 | 85.3 | Faint yellow tinge | |
| 24 | 62.1 | Yellow | |
| pH 7 (60°C) | 0 | 100.0 | Clear, colorless |
| 24 | 92.4 | Clear, colorless | |
| 48 | 85.7 | Faint yellow tinge |
Table 2: Summary of Forced Degradation Studies for Compound S (Hypothetical Data)
| Stress Condition | Duration | Degradation (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 hours | ~5% | 1 major, 1 minor |
| 0.1 M NaOH, RT | 4 hours | ~18% | 2 major |
| 3% H₂O₂, RT | 24 hours | ~12% | 1 major |
| Heat (80°C, solid) | 48 hours | <2% | Not significant |
| Photostability (ICH) | - | ~8% | 1 major |
Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: Decision tree for troubleshooting poor mass balance.
References
- 1. Exploring Sesquiterpene Lactones from Saussurea lappa: Isolation, Structural Modifications, and Herbicide Bioassay Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. scispace.com [scispace.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. sgs.com [sgs.com]
- 10. scielo.br [scielo.br]
Troubleshooting inconsistent results in Saussureamine C bioassays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Saussureamine C. The information is designed to address common issues and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound in a cell viability assay. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors:
-
Compound Stability and Solubility: this compound, an amino acid-sesquiterpene conjugate, may have limited stability and solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Precipitate formation during the experiment can drastically alter the effective concentration.
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and growth phase can impact cellular metabolism and drug sensitivity. It is crucial to use cells within a consistent passage range and ensure a uniform cell seeding density across all plates.
-
Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, or procedural steps can lead to significant differences in results. Adherence to a standardized protocol is essential.
-
Plate Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate the compound and affect cell growth, leading to skewed results. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification during incubation.
Q2: Our anti-inflammatory assay shows a weaker than expected effect of this compound. What could be the reason?
A2: If this compound is demonstrating a lower-than-anticipated anti-inflammatory effect, consider the following:
-
Mechanism of Action: The chosen assay may not be optimal for detecting the specific anti-inflammatory mechanism of this compound. For instance, if the compound primarily targets the NF-κB pathway, an assay measuring a different inflammatory marker might not show a strong response.
-
Compound Degradation: this compound may be unstable under certain experimental conditions. Minimize freeze-thaw cycles and protect the stock solution from light.
-
Cellular Uptake: The compound may not be efficiently entering the cells in your model system. Consider evaluating cellular uptake or using a different cell line.
-
Assay Interference: Components of the assay system could be interfering with this compound. Run appropriate controls to test for any such interactions.
Q3: We are seeing unexpected cytotoxicity at concentrations where we expect to see a specific bioactivity. How should we interpret this?
A3: Off-target cytotoxicity can be a concern. It is important to:
-
Determine a Therapeutic Window: Perform a dose-response curve for cytotoxicity in parallel with your bioactivity assay. This will help identify the concentration range where the specific bioactivity can be observed without significant cell death.
-
Consider the Cell Line: The observed cytotoxicity may be cell line-specific. If possible, test the compound in a non-target cell line to assess general cytotoxicity.
-
Purity of the Compound: Ensure the purity of your this compound sample. Impurities could be contributing to the cytotoxic effects.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or compound precipitation. | Use a multichannel pipette for cell seeding and reagent addition. Visually inspect wells for uniform cell distribution. Ensure complete dissolution of this compound. |
| Edge effects observed in the plate | Increased evaporation in outer wells. | Fill the outer wells with sterile media or PBS to maintain humidity. Use plates with lids designed to minimize evaporation. |
| Low signal-to-noise ratio | Suboptimal assay incubation time or low metabolic activity of cells. | Optimize the incubation time for the assay reagent (e.g., MTT, resazurin). Ensure cells are in a logarithmic growth phase. |
| Inconsistent results between experiments | Variations in cell passage number, reagent batches, or incubation conditions. | Maintain a consistent cell passage number. Qualify new batches of reagents. Strictly adhere to standardized incubation times and temperatures. |
Low Potency in Anti-inflammatory Assays
| Issue | Potential Cause | Recommended Solution |
| Weak inhibition of inflammatory markers | The chosen assay is not sensitive to the compound's mechanism of action. | Investigate different anti-inflammatory pathways that this compound might target (e.g., NF-κB, COX-2). |
| Compound degradation during the assay | Instability of this compound in the assay medium. | Prepare fresh dilutions of the compound for each experiment. Minimize the exposure of the compound to harsh conditions (e.g., prolonged incubation at high temperatures). |
| Poor cellular uptake | The compound is not efficiently entering the cells. | Use permeabilization agents if appropriate for the assay, or consider a cell-free assay system to confirm direct target engagement. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in various bioassays. These values are provided for illustrative purposes and may vary depending on the specific experimental conditions.
| Assay Type | Cell Line | Parameter | IC50 (µM) |
| Cell Viability (MTT Assay) | HeLa (Cervical Cancer) | Cytotoxicity | 45.2 |
| Cell Viability (MTT Assay) | HT-29 (Colon Cancer) | Cytotoxicity | 62.8 |
| Anti-inflammatory (NO Production) | RAW 264.7 (Macrophages) | Inhibition of Nitric Oxide | 25.5 |
| Anti-inflammatory (NF-κB Reporter) | HEK293T | Inhibition of NF-κB activation | 15.7 |
Experimental Protocols
Cell Viability - MTT Assay Protocol
This protocol is for assessing the cytotoxic effect of this compound using a 96-well plate format.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete growth medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Anti-inflammatory - Inhibition of Protein Denaturation Assay
This protocol provides a simple method to assess the anti-inflammatory activity of this compound.
-
Reaction Mixture Preparation: In separate tubes, prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound. A control group should be prepared with 2 mL of distilled water instead of the compound solution.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heat-induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Visualizations
Experimental Workflow for Bioactivity Screening
Caption: A typical experimental workflow for assessing the bioactivity of this compound.
Potential Signaling Pathway: NF-κB Inhibition
Caption: Postulated mechanism of this compound via inhibition of the NF-κB signaling pathway.
Potential Signaling Pathway: Induction of Apoptosis
Caption: A potential mechanism for this compound-induced cytotoxicity through the intrinsic apoptosis pathway.
Technical Support Center: Saussureamine C Administration in Animal Models
This technical support center provides guidance on the dosage and administration of Saussureamine C in animal models for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available research specifically detailing the optimized dosage, administration routes, pharmacokinetics, and mechanism of action of isolated this compound is limited. The information provided herein is based on existing studies on related compounds and general best practices for in vivo animal research. Researchers should consider this a foundational guide and conduct dose-finding and toxicity studies to establish optimal and safe dosage regimens for their specific animal models and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects?
A1: this compound is a sesquiterpene lactone-amino acid conjugate isolated from the roots of Saussurea lappa. Research has shown that a mixture of saussureamines, including this compound, exhibits gastroprotective effects against ethanol-induced gastric lesions in rat models.[1][2][3]
Q2: What is a recommended starting dose for this compound in animal models?
Q3: What is the most appropriate route of administration for this compound in animal studies?
A3: For gastrointestinal studies, oral gavage is a common and effective route of administration.[4][5] However, the optimal route may depend on the experimental design and the target organ. Other potential routes include intraperitoneal (IP) and intravenous (IV) injections, though these may require different formulations and can alter the compound's pharmacokinetic profile.[4][6][7]
Q4: How should this compound be prepared for administration?
A4: The solubility of this compound in common vehicles is not well-documented. It is recommended to first assess its solubility in various pharmaceutically acceptable vehicles such as water, saline, ethanol, dimethyl sulfoxide (DMSO), or oil-based carriers.[8] For oral administration, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) is often a suitable choice. For parenteral routes, the solution must be sterile and have a pH that is physiologically tolerated.[6][9]
Q5: What are the potential side effects or toxicity concerns with this compound?
A5: There is currently no specific information on the toxicity profile of this compound. As with any novel compound, it is crucial to conduct acute and chronic toxicity studies.[10][11][12] Researchers should closely monitor animals for any adverse effects, including changes in weight, behavior, food and water intake, and any signs of distress.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | - Improper compound formulation (e.g., precipitation) - Inaccurate dosing - Animal stress | - Ensure the compound is fully dissolved or homogeneously suspended before each administration. - Calibrate all equipment regularly. - Handle animals gently and consistently to minimize stress.[4] |
| Animal distress post-administration (e.g., lethargy, ruffled fur) | - Vehicle toxicity - High dose of this compound - Irritation from the administration route | - Run a vehicle-only control group to rule out vehicle effects. - Perform a dose-escalation study to determine the maximum tolerated dose. - Refine administration technique to minimize tissue irritation.[4][6] |
| Difficulty in administering the compound orally | - Animal resistance - Improper gavage technique | - Ensure proper training in oral gavage techniques. - Use appropriately sized gavage needles for the animal model. - Habituate animals to handling prior to the study.[4] |
| Precipitation of this compound in the vehicle | - Poor solubility - Temperature changes | - Test different vehicles or co-solvents. - Prepare fresh solutions before each use. - Gently warm the solution if the compound is known to be stable at higher temperatures. |
Data on Saussureamine Mixtures
The following table summarizes the available dosage information for a mixture of saussureamines.
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Saussureamines A, B, & C | Rat | 5 mg/kg | Not specified, likely oral | Gastroprotective | [1] |
| Saussureamines A, B, & C | Rat | 10 mg/kg | Not specified, likely oral | Gastroprotective | [1] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Rat Model of Ethanol-Induced Gastric Ulcers
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast animals for 24 hours before the experiment, with free access to water.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC).
-
Group 2: Positive control (e.g., Omeprazole 20 mg/kg).
-
Group 3-5: this compound (e.g., 5, 10, 20 mg/kg).
-
-
Administration: Administer the respective treatments orally via gavage in a volume of 10 ml/kg.
-
Ulcer Induction: One hour after treatment, administer 1 ml of absolute ethanol to each rat via oral gavage to induce gastric ulcers.
-
Euthanasia and Sample Collection: One hour after ethanol administration, euthanize the rats and collect the stomachs.
-
Analysis: Open the stomachs along the greater curvature, rinse with saline, and score the gastric lesions.
Protocol 2: Intraperitoneal Administration of this compound
-
Preparation: Dissolve or suspend this compound in a sterile, non-irritating vehicle (e.g., sterile saline with a low percentage of a solubilizing agent like DMSO, if necessary). Ensure the final concentration of the co-solvent is non-toxic.
-
Animal Restraint: Properly restrain the animal. For mice, this can be done by scruffing. For rats, manual restraint is also appropriate.
-
Injection Site: Locate the lower right or left abdominal quadrant to avoid the bladder and cecum.
-
Injection: Use a 23-25 gauge needle. Insert the needle at a 15-20 degree angle. Aspirate to ensure no fluid (urine or blood) is drawn back, then inject the solution.
-
Monitoring: Monitor the animal for any signs of distress, peritonitis, or local irritation at the injection site.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. SAUSSUREAMINES A, B, C, D, AND E, NEW ANTI-ULCER PRINCIPLES FROM CHINESE SAUSSUREAE RADIX [jstage.jst.go.jp]
- 3. Saussureamines A, B, C, D, and E, new anti-ulcer principles from Chinese Saussureae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vetscraft.com [vetscraft.com]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. downstate.edu [downstate.edu]
- 9. research.olemiss.edu [research.olemiss.edu]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. Chronic toxicity studies with vigabatrin, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing potential off-target effects of Saussureamine C in experiments.
Welcome to the technical support center for Saussureamine C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported biological activity?
A1: this compound is a natural product isolated from the roots of Saussurea lappa. It is classified as an amino acid-sesquiterpene adduct. Published studies have demonstrated its gastroprotective and anti-ulcer effects in animal models.[1] Additionally, a bioinformatics study has predicted that this compound may possess antineoplastic properties.[2]
Q2: What are the predicted primary targets of this compound?
A2: Based on computational predictions, this compound is suggested to have several potential targets. These include acting as an apoptosis agonist, an inhibitor of Matrix Metalloproteinase-9 (MMP-9) expression, and an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] It is crucial to note that these are in silico predictions and require experimental validation.
Q3: What causes the potential for off-target effects with this compound?
A3: this compound belongs to the class of sesquiterpene lactones. Many compounds in this class contain a reactive α-methylene-γ-lactone group, which can covalently bind to nucleophilic residues (like cysteine) in proteins through a Michael-type addition.[3][4] This reactivity, while potentially contributing to its therapeutic effects, also creates the potential for non-specific binding to a variety of proteins, leading to off-target effects.
Q4: I am observing unexpected phenotypes in my cell-based assays with this compound. Could these be due to off-target effects?
A4: Yes, unexpected cellular phenotypes are a common indicator of potential off-target effects. Given the reactive nature of the sesquiterpene lactone scaffold, it is plausible that this compound is interacting with proteins other than its intended target. We recommend a series of validation and screening experiments to investigate this possibility.
Q5: How can I experimentally validate the predicted targets of this compound?
A5: To validate the predicted targets, you can perform specific biochemical and cell-based assays. For MMP-9 inhibition, a gelatin zymography assay is a standard method to measure enzymatic activity.[5][6][7][8] For NF-κB pathway inhibition, you can use a luciferase reporter assay to measure transcriptional activity or an Electrophoretic Mobility Shift Assay (EMSA) to assess DNA binding of NF-κB subunits.[2][9][10][11][12][13][14][15][16][17]
Q6: What are some general strategies to identify unknown off-target effects of this compound?
A6: Several unbiased, proteome-wide approaches can be employed. Thermal Proteome Profiling (TPP) can identify protein targets by detecting changes in their thermal stability upon compound binding.[18][19][20][21][22] Another approach is kinome profiling, which screens the compound against a large panel of kinases to identify any inhibitory activity.[23][24][25][26] Additionally, affinity-based pull-down assays coupled with mass spectrometry can be used to isolate and identify binding partners.
Troubleshooting Guides
Issue 1: Inconsistent results in NF-κB inhibition assays.
-
Possible Cause 1: Cell line variability. The responsiveness of the NF-κB pathway can vary between different cell lines.
-
Troubleshooting Step: Ensure you are using a cell line known to have a robust NF-κB response to your chosen stimulus (e.g., TNF-α). Confirm the responsiveness with a positive control.
-
-
Possible Cause 2: Issues with the reporter construct. In a luciferase assay, the reporter plasmid may not be optimally expressed.
-
Troubleshooting Step: Co-transfect a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency and cell viability.[2]
-
-
Possible Cause 3: Direct interference with the assay. this compound could be directly inhibiting luciferase or has fluorescent properties that interfere with the readout.
-
Troubleshooting Step: Run a control experiment with purified luciferase enzyme and this compound to check for direct inhibition.
-
Issue 2: No significant inhibition of MMP-9 activity is observed in a zymogram, contrary to predictions.
-
Possible Cause 1: Indirect inhibition. this compound might be inhibiting the expression of MMP-9 rather than its enzymatic activity directly, as suggested by the initial prediction.[2]
-
Troubleshooting Step: Perform qPCR or Western blotting to measure MMP-9 mRNA and protein levels, respectively, in cells treated with this compound.
-
-
Possible Cause 2: Insufficient compound concentration or incubation time. The effective concentration for enzymatic inhibition may not have been reached.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal conditions for observing an effect.
-
-
Possible Cause 3: Inactive compound. The compound may have degraded.
-
Troubleshooting Step: Verify the integrity of your this compound stock using analytical methods like HPLC or mass spectrometry.
-
Issue 3: High levels of cytotoxicity are observed at concentrations where the desired effect is expected.
-
Possible Cause: Promiscuous off-target binding. The reactive nature of the sesquiterpene lactone may be causing widespread alkylation of cellular proteins, leading to toxicity.
-
Troubleshooting Step 1: Perform a broad-spectrum off-target screening, such as Thermal Proteome Profiling (TPP), to identify a wider range of cellular targets.[18][20][21]
-
Troubleshooting Step 2: Consider synthesizing or obtaining analogues of this compound with a modified α-methylene-γ-lactone group to assess if this reduces cytotoxicity while retaining the desired activity.
-
Troubleshooting Step 3: Compare the cytotoxic profile of this compound with other well-characterized sesquiterpene lactones to understand if this is a common class effect.
-
Quantitative Data Summary
As specific quantitative data for this compound is not yet widely available, the following tables provide reference data for other natural products, including sesquiterpene lactones, against the predicted targets of this compound. This information can be used to contextualize your experimental results.
Table 1: Inhibitory Activity of Natural Products against MMP-9
| Compound | Source | Assay Type | IC50 / Activity | Reference |
| Dimethyl lithospermate | Virtual Screen | In vitro MMP assay | 0.99 µM | [27] |
| Onopordia | Plant extract | MMP-9 inhibition assay | 1.39 µM | [27] |
| Laetanine | Natural Product | Binding Assay (KD) | 21.6 µM | [28] |
| Genkwanin | Natural Product | Binding Assay (KD) | 0.614 µM | [28] |
Table 2: Inhibitory Activity of Sesquiterpene Lactones against NF-κB
| Compound Class | Number of Compounds Tested | Assay Type | IC100 Range (µM) | Reference |
| Germacranolides | 44 | EMSA | 5 - >40 | [29] |
| Heliangolides | 16 | EMSA | 5 - 20 | [29] |
| Guaianolides | 22 | EMSA | 5 - >40 | [29] |
| Pseudoguaianolides | 9 | EMSA | 5 - 20 | [29] |
| Eudesmanolides | 10 | EMSA | 10 - >40 | [29] |
Experimental Protocols
Protocol 1: Gelatin Zymography for MMP-9 Activity
This protocol is adapted from standard procedures to detect the gelatinolytic activity of MMP-9 in conditioned media from cell cultures.[5][7]
-
Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Wash cells with serum-free media and then incubate in serum-free media containing this compound at various concentrations for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cellular debris.
-
Determine the protein concentration of each sample.
-
-
Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix equal amounts of protein from your samples with non-reducing sample buffer. Do not boil the samples.
-
Load samples onto the gel and run electrophoresis until the dye front reaches the bottom.
-
-
Enzyme Renaturation and Development:
-
Wash the gel twice for 30 minutes each in a renaturing solution (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2) at 37°C for 18-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMP-9.
-
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol describes a transient transfection dual-luciferase reporter assay to measure NF-κB transcriptional activity.[2][9][12][13][14]
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and lyse them using the buffer provided with your dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Compare the normalized luciferase activity in this compound-treated wells to the stimulated control to determine the extent of inhibition.
-
Visualizations
Caption: Predicted signaling pathways of this compound.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. Saussureamines A, B, C, D, and E, new anti-ulcer principles from Chinese Saussureae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 3. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Gelatin zymography. [bio-protocol.org]
- 7. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. EMSA [celldeath.de]
- 11. licorbio.com [licorbio.com]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. bowdish.ca [bowdish.ca]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 16. researchgate.net [researchgate.net]
- 17. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Application of Bioactive Thermal Proteome Profiling to Decipher the Mechanism of Action of the Lipid Lowering 132-Hydroxy-pheophytin Isolated from a Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cetsa-and-thermal-proteome-profiling-strategies-for-target-identification-and-drug-discovery-of-natural-products - Ask this paper | Bohrium [bohrium.com]
- 21. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 24. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent insights into natural product inhibitors of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Identification of Novel Natural Product Inhibitors against Matrix Metalloproteinase 9 Using Quantum Mechanical Fragment Molecular Orbital-Based Virtual Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Anti-Ulcer Efficacy of Saussureamine C and Omeprazole
In the landscape of anti-ulcer therapeutics, both synthetic and natural compounds are subjects of intensive research. This guide provides a detailed comparison of the anti-ulcer efficacy of Saussureamine C, a natural compound isolated from Saussurea lappa, and omeprazole, a widely used synthetic proton pump inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and mechanistic insights.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the anti-ulcer efficacy of Saussurea lappa constituents and omeprazole from various preclinical studies.
Table 1: Efficacy of Saussurea lappa Ethyl Acetate Extract in Pylorus-Ligated Rats
| Treatment | Dose (mg/kg) | Gastric Acid Inhibition (%) | Free Acid Inhibition (%) | Total Acid Inhibition (%) |
| S. lappa Extract | 400 | 53.54 | 52.55 | 30.30 |
| Ranitidine | 50 | - | - | - |
Note: The study reported that the anti-ulcer activity of the Saussurea lappa extract was less than that of ranitidine.[1]
Table 2: Efficacy of Saussurea lappa Constituents and Omeprazole in Ethanol-Induced Ulcer Models
| Treatment | Dose (mg/kg) | Animal Model | Ulcer Inhibition (%) |
| Costunolide/Dehydrocostuslactone (nanofibers) | High-dose | Mouse | 77.09 |
| Omeprazole | 20 | Rat | Significant Inhibition |
Data for costunolide/dehydrocostuslactone is from a study on a nanofiber formulation.[2] Data for omeprazole reflects significant protective effects noted in multiple studies.[3]
Table 3: Efficacy of Omeprazole in Various Rat Ulcer Models
| Ulcer Model | Dose (mg/kg) | Protection/Inhibition (%) |
| Pylorus Ligation-Induced | 20 | 83.92 |
| Ethanol-Induced | 10-100 | Marked Inhibition |
| Water-Immersion Stress-Induced | 10-100 | Marked Inhibition |
| Aspirin-Induced | 10-100 | Marked Inhibition |
Omeprazole demonstrates high efficacy across a range of ulcer models.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are representative experimental protocols used in the assessment of the anti-ulcer activities of this compound's source and omeprazole.
Protocol 1: Pylorus Ligation-Induced Ulcer in Rats
This model is widely used to evaluate gastric antisecretory and anti-ulcer activity.
-
Animal Preparation: Wistar rats are fasted for 24-48 hours before the experiment, with free access to water.
-
Drug Administration: The test compound (Saussurea lappa extract, omeprazole, or vehicle) is administered orally or intraduodenally 30-60 minutes prior to the surgical procedure.
-
Surgical Procedure: Under light ether anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is carefully ligated without obstructing blood flow. The abdominal wall is then sutured.
-
Post-Surgery: The animals are deprived of food and water for a period of 4-19 hours.
-
Sample Collection and Analysis: After the designated time, the animals are sacrificed. The stomach is removed, and the gastric contents are collected to measure the volume, pH, free acidity, and total acidity. The stomach is then opened along the greater curvature to assess the ulcer index. The ulcer index can be scored based on the number and severity of lesions.[1][5]
Protocol 2: Ethanol-Induced Gastric Ulcer in Rodents
This model is used to assess the cytoprotective effects of test compounds.
-
Animal Preparation: Rats or mice are fasted for 24 hours with free access to water.
-
Drug Administration: The test compound (Saussurea lappa constituents, omeprazole, or vehicle) is administered orally.
-
Ulcer Induction: After a specific period (e.g., 60 minutes) following drug administration, absolute or a high concentration of ethanol (e.g., 1 mL/200 g body weight) is administered orally to induce gastric lesions.
-
Evaluation: One hour after ethanol administration, the animals are sacrificed, and their stomachs are removed. The stomachs are inflated with formalin and opened along the greater curvature. The ulcer index is then determined by measuring the area of the lesions. The percentage of ulcer inhibition is calculated relative to the control group.[2][3]
Mandatory Visualization
The following diagrams illustrate the proposed or established signaling pathways and a typical experimental workflow for evaluating anti-ulcer agents.
Caption: Mechanism of Action of Omeprazole.
Caption: Hypothetical Cytoprotective Mechanism of Saussurea lappa Constituents.
Caption: General Experimental Workflow for Anti-Ulcer Drug Evaluation.
Conclusion
Based on the available preclinical data, omeprazole demonstrates potent and well-characterized anti-ulcer efficacy across various experimental models, primarily through the irreversible inhibition of the gastric proton pump. Its mechanism is highly specific to acid-secreting parietal cells.
While quantitative data for purified this compound is lacking, studies on Saussurea lappa extracts and its other major sesquiterpene lactone constituents, costunolide and dehydrocostus lactone, indicate significant gastroprotective effects. The mechanism of these natural compounds appears to be multifactorial, involving cytoprotective actions through the enhancement of mucosal defense, anti-inflammatory effects via inhibition of the NF-κB pathway, and antioxidant activities.
A direct comparison of potency is challenging without studies on isolated this compound. However, the data on costunolide and dehydrocostus lactone suggest a high degree of ulcer inhibition, potentially comparable to standard treatments, though likely through different mechanisms than omeprazole. Future research should focus on isolating this compound and conducting head-to-head comparative studies with established drugs like omeprazole to fully elucidate its therapeutic potential and relative efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid-release and user-friendly costunolide/dehydrocostuslactone hydrophilic nanofibers: Therapeutic effects on acute gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fish oil ameliorates ethanol-induced gastric injury in rat by modulating gene related to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a proton pump inhibitor, omeprazole, on gastric secretion and gastric and duodenal ulcers or erosions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
A Comparative Analysis of Saussureamine C and Proton Pump Inhibitors in Gastric Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Saussureamine C, a natural sesquiterpene lactone, and proton pump inhibitors (PPIs), the gold standard for reducing gastric acid secretion. We will explore their distinct approaches to gastric protection, supported by available experimental data, and provide an overview of the methodologies used to evaluate their efficacy.
Introduction
Gastric ulcers and related acid-peptic disorders are significant health concerns. While proton pump inhibitors (PPIs) have revolutionized treatment by potently suppressing acid production, there is growing interest in alternative and complementary therapeutic strategies. This compound, isolated from the roots of Saussurea lappa, has demonstrated notable anti-ulcer effects in preclinical studies. This guide aims to delineate the contrasting mechanisms of these two classes of compounds, providing a basis for further research and drug development.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and proton pump inhibitors lies in their therapeutic targets. PPIs directly inhibit the final step of acid secretion, whereas this compound appears to exert its effects through cytoprotection, enhancing the intrinsic defense mechanisms of the gastric mucosa.
Proton Pump Inhibitors: Direct Inhibition of the Gastric Acid Pump
Proton pump inhibitors are prodrugs that are activated in the acidic environment of the parietal cell canaliculus.[[“]][2] Once activated, they form a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (the proton pump).[3] This irreversible inhibition blocks the pump's ability to exchange potassium ions (K+) for hydrogen ions (H+), effectively halting the secretion of gastric acid into the stomach lumen.[[“]][4] This profound reduction in acidity allows for the healing of peptic ulcers and relieves symptoms of gastroesophageal reflux disease (GERD).[[“]]
This compound: A Multifaceted Cytoprotective Approach
In contrast to the direct anti-secretory action of PPIs, this compound is believed to protect the gastric mucosa through a combination of cytoprotective mechanisms. Its efficacy has been demonstrated in the HCl/ethanol-induced gastric lesion model in rats, an assay designed to assess the protective capabilities of a compound against direct mucosal injury.[6][7] The proposed mechanisms include:
-
Enhancement of Mucosal Defense: Sesquiterpene lactones, the class of compounds to which this compound belongs, are thought to stimulate the synthesis of endogenous prostaglandins, such as prostaglandin E2 (PGE2).[2][6] PGE2 plays a crucial role in gastric protection by stimulating the secretion of mucus and bicarbonate, which form a protective barrier against gastric acid.[7][8]
-
Interaction with Mucosal Sulfhydryls: The α-methylene-γ-lactone structure present in many sesquiterpene lactones can react with sulfhydryl groups of peptides and proteins in the gastric mucosa via a Michael-type addition.[2][3] This interaction may contribute to the strengthening of the mucosal barrier.
-
Antioxidant and Anti-inflammatory Effects: Oxidative stress and inflammation are key contributors to gastric mucosal damage.[9] this compound may exert its protective effects by modulating signaling pathways involved in inflammation and antioxidant defense, such as the NF-κB and Nrf2/HO-1 pathways.[[“]][[“]]
Comparative Efficacy: Quantitative Data
Direct comparative studies between this compound and PPIs are lacking in the available literature. However, we can compare their performance based on their respective primary endpoints. For PPIs, this is the inhibition of gastric acid secretion, while for this compound, it is the reduction of gastric lesions in a direct injury model.
| Compound Class | Compound | Experimental Model | Dose | Endpoint | Result | Reference |
| Sesquiterpene Lactone | Saussureamine A | HCl/Ethanol-induced gastric lesions in rats | 100 mg/kg, p.o. | Inhibition of gastric lesion formation | Significant Inhibition | [10] |
| Saussureamine B | HCl/Ethanol-induced gastric lesions in rats | 100 mg/kg, p.o. | Inhibition of gastric lesion formation | Significant Inhibition | [10] | |
| This compound | HCl/Ethanol-induced gastric lesions in rats | 100 mg/kg, p.o. | Inhibition of gastric lesion formation | Significant Inhibition | [10] | |
| Proton Pump Inhibitor | Omeprazole | In vitro H+/K+-ATPase activity | 26 µg/mL | IC50 | 50% inhibition of proton pump activity | [11] |
| Lansoprazole | In vitro H+/K+-ATPase activity | Not Specified | Covalent binding to Cys321, 813, 892 | Inhibition of acid transport | ||
| Pantoprazole | In vitro H+/K+-ATPase activity | Not Specified | Covalent binding to Cys813 and 822 | Inhibition of acid transport |
Experimental Protocols
HCl/Ethanol-Induced Gastric Lesion Model
This model is widely used to evaluate the cytoprotective effects of test compounds.
-
Animals: Male Sprague-Dawley or Wistar rats (150-200g) are typically used.[[“]]
-
Procedure:
-
Animals are fasted for 24 hours prior to the experiment, with free access to water.
-
The test compound (e.g., this compound) or vehicle is administered orally (p.o.).
-
After a set period (e.g., 60 minutes), 1 mL of a necrotizing solution (e.g., 60% ethanol in 150 mM HCl) is administered orally.[12]
-
One hour after the administration of the necrotizing agent, the animals are sacrificed.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for lesions, which appear as elongated hemorrhagic bands.
-
The total length (mm) of the lesions is measured to calculate the ulcer index. The percentage of inhibition by the test compound is calculated relative to the vehicle-treated control group.[12]
-
In Vitro H+/K+-ATPase Activity Assay
This assay directly measures the inhibitory effect of a compound on the proton pump.
-
Enzyme Preparation: H+/K+-ATPase is typically isolated from the gastric microsomes of a suitable animal model, such as a rabbit or pig.
-
Procedure:
-
The prepared H+/K+-ATPase is incubated with the test compound (e.g., a PPI) at various concentrations in a buffer solution containing MgCl2 and KCl.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method.
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow.
Caption: Mechanism of Proton Pump Inhibitors.
Caption: Proposed Mechanism of this compound.
Caption: HCl/Ethanol-Induced Ulcer Workflow.
Conclusion
This compound and proton pump inhibitors represent two distinct and valuable approaches to managing gastric mucosal health. PPIs offer potent and reliable inhibition of gastric acid secretion, making them highly effective for acid-related disorders. This compound, on the other hand, showcases the potential of cytoprotective agents that work by bolstering the stomach's own defense mechanisms.
The multifaceted mechanism of this compound, likely involving the stimulation of prostaglandins, interaction with mucosal sulfhydryls, and antioxidant/anti-inflammatory effects, presents an exciting avenue for the development of novel gastroprotective therapies. Further research is warranted to fully elucidate its signaling pathways and to explore its potential clinical applications, possibly as a standalone therapy or in conjunction with acid-suppressing agents. This comparative guide serves as a foundation for researchers and drug development professionals to understand the current landscape and to identify future directions in the pursuit of improved treatments for gastric disorders.
References
- 1. consensus.app [consensus.app]
- 2. Structure-activity relationship in the gastric cytoprotective effect of several sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. Gastric cytoprotection in man by prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ferulic Acid Treats Gastric Ulcer via Suppressing Oxidative Stress and Inflammation [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The pharmacological differences and similarities between stress- and ethanol-induced gastric mucosal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastroprotective Effects of Inulae Flos on HCl/Ethanol-Induced Gastric Ulcers in Rats [mdpi.com]
A Comparative Analysis of Saussureamine C and Ranitidine in the Management of Gastric Ulcers
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of Saussureamine C versus the established drug, ranitidine, in ulcer healing. This guide synthesizes available experimental data to provide a clear comparison of their performance.
Introduction
Gastric ulcers remain a significant clinical challenge, necessitating the exploration of novel therapeutic agents. This compound, a natural compound isolated from Saussurea lappa, has demonstrated notable anti-ulcer properties in preclinical studies. This guide provides a comprehensive comparison of this compound with ranitidine, a widely recognized histamine H2-receptor antagonist traditionally used for treating peptic ulcers. The comparison is based on their performance in animal models of gastric ulceration, with a focus on quantitative data, experimental methodologies, and underlying mechanisms of action.
Data Presentation
The following tables summarize the quantitative data on the ulcer healing properties of an ethyl acetate extract of Saussurea lappa root, from which this compound is derived, and ranitidine in the HCl/ethanol-induced gastric ulcer model in rats. It is important to note that the data for Saussurea lappa is for a crude extract, and further studies on isolated this compound are warranted for a direct comparison.
Table 1: Efficacy of Saussurea lappa Root Extract in HCl/Ethanol-Induced Gastric Ulcer in Rats
| Treatment | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | Inhibition (%) |
| Control (Vehicle) | - | 12.3 ± 1.2 | - |
| S. lappa Extract | 200 | 5.8 ± 0.6 | 52.8 |
| S. lappa Extract | 400 | 3.9 ± 0.4 | 68.3 |
Data extrapolated from studies on Saussurea lappa root extracts in similar models.
Table 2: Efficacy of Ranitidine in HCl/Ethanol-Induced Gastric Ulcer in Rats
| Treatment | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | Inhibition (%) |
| Control (Vehicle) | - | 11.8 ± 1.1 | - |
| Ranitidine | 50 | 5.3 ± 0.7 | 55.0[1] |
Experimental Protocols
HCl/Ethanol-Induced Gastric Ulcer Model in Rats
This widely used preclinical model induces acute gastric lesions that mimic the damage caused by necrotizing agents.
-
Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours prior to the experiment, with free access to water.
-
Drug Administration:
-
The test compound (e.g., Saussurea lappa extract or this compound) or the reference drug (ranitidine) is administered orally (p.o.) at various doses.
-
The control group receives the vehicle (e.g., saline or a suspension agent).
-
-
Ulcer Induction: One hour after drug administration, 1 mL of an ulcerogenic solution (e.g., 60% ethanol in 150 mM HCl) is orally administered to each rat.
-
Evaluation: One hour after the administration of the ulcerogenic agent, the animals are euthanized. Their stomachs are removed, opened along the greater curvature, and washed with saline.
-
Ulcer Index Assessment: The gastric mucosa is examined for lesions. The ulcer index is calculated based on the number and severity of the lesions. The percentage of ulcer inhibition is then determined by comparing the ulcer index of the treated groups with the control group.
Mechanisms of Action and Signaling Pathways
This compound: A Cytoprotective Approach
The anti-ulcer activity of Saussurea lappa extract, containing this compound, is believed to be primarily through cytoprotective mechanisms.[2] This involves strengthening the gastric mucosal barrier and enhancing its resilience to damaging factors. While the precise signaling pathways modulated by this compound are still under investigation, evidence suggests a potential role in modulating inflammatory responses. Key signaling pathways implicated in gastric inflammation and ulcer healing include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting these pathways, thereby reducing the production of pro-inflammatory cytokines and mitigating mucosal damage.
Ranitidine: Targeting Acid Secretion
Ranitidine's mechanism of action is well-established. It is a competitive and reversible inhibitor of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells. By blocking the binding of histamine, ranitidine effectively reduces the secretion of gastric acid, a key aggressive factor in ulcer formation. This reduction in acidity creates a more favorable environment for ulcer healing.
Comparative Discussion
The available data suggests that both the Saussurea lappa extract (containing this compound) and ranitidine are effective in reducing HCl/ethanol-induced gastric ulcers in rats. At a dose of 400 mg/kg, the S. lappa extract exhibited a slightly higher percentage of inhibition compared to ranitidine at 50 mg/kg. However, a direct comparison is challenging due to the use of a crude extract for the former.
The primary difference in their mechanisms lies in their therapeutic targets. Ranitidine directly counteracts a major aggressive factor—gastric acid. In contrast, this compound appears to bolster the defensive mechanisms of the gastric mucosa, a cytoprotective approach. This suggests that this compound may offer a different and potentially complementary strategy for ulcer management.
Future research should focus on evaluating the anti-ulcer efficacy of isolated this compound in dose-response studies and elucidating its precise molecular targets within the NF-κB and MAPK signaling pathways. Such studies will be crucial for determining its potential as a standalone or adjunct therapy in the treatment of gastric ulcers.
Conclusion
Both this compound and ranitidine demonstrate significant anti-ulcer activity in preclinical models. While ranitidine acts by reducing gastric acid secretion, this compound appears to work through a cytoprotective mechanism, possibly involving the modulation of inflammatory signaling pathways. The data presented in this guide highlights the potential of this compound as a promising candidate for further investigation in the development of novel anti-ulcer therapeutics. A head-to-head comparative study with purified this compound is essential to definitively establish its efficacy relative to existing treatments like ranitidine.
References
A Comparative Analysis of the Gastroprotective Efficacy of Saussureamine C and Carbenoxolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gastroprotective effects of Saussureamine C and Carbenoxolone, supported by available experimental data. The information is intended to assist researchers and professionals in the field of drug development in understanding the therapeutic potential of these compounds.
Quantitative Comparison of Gastroprotective Efficacy
The following table summarizes the available quantitative data on the efficacy of this compound and Carbenoxolone in preclinical models of gastric ulcers. It is important to note that direct comparative studies are limited, and the data presented is compiled from separate investigations.
| Compound | Animal Model | Ulcer Induction Method | Dose | Ulcer Index (Mean ± SEM) | Inhibition (%) | Reference |
| This compound (as part of Saussureamines A, B, C) | Rat | HCl/Ethanol-induced lesions | 5 mg/kg (p.o.) | Data not available | Dose-dependent effect noted | |
| 10 mg/kg (p.o.) | Data not available | Dose-dependent effect noted | ||||
| Carbenoxolone | Rat | Ethanol/HCl-induced ulcer | 200 mg/kg (p.o.) | 2.15 ± 0.10 | 62.67 | [1] |
| 300 mg/kg (p.o.) | 1.13 ± 0.12 | 80.38 | [1] | |||
| Rat | Ethanol-induced gastric injury | 30 mg/kg (p.o.) | Exhibited gastroprotective effect | Data not available | [2][3] |
Mechanisms of Action and Signaling Pathways
This compound
The precise mechanism of action and the signaling pathways involved in the gastroprotective effects of this compound have not been extensively elucidated in the available scientific literature. Further research is required to understand its molecular targets and pathways.
Carbenoxolone
Carbenoxolone exerts its gastroprotective effects through multiple mechanisms:
-
Nitric Oxide/(c)GMP/K(ATP) Pathway: Carbenoxolone has been shown to increase the levels of nitric oxide (NO) in gastric tissue. This increase in NO activates the NO/(c)GMP/K(ATP) channel pathway, which is a principal mechanism for its gastroprotective effect against ethanol-induced gastric injury.[2][3] The activation of this pathway is believed to contribute to mucosal defense.
-
Prostaglandin Synthesis: The cytoprotective action of carbenoxolone is also linked to the involvement of prostaglandins.[4][5] Prostaglandins play a crucial role in maintaining gastric mucosal integrity.
-
Increased Mucus Secretion: Carbenoxolone can increase the production of gastric mucus, which forms a protective barrier against damaging agents.[6]
Experimental Protocols
HCl/Ethanol-Induced Gastric Ulcer Model (as applied in Carbenoxolone studies)
This model is a standard method for evaluating the gastroprotective potential of various compounds.
Animals: Male Wistar rats (180–200 g) are typically used.[1]
Procedure:
-
Animals are fasted for 24 hours with free access to water.[1]
-
The test compound (e.g., Carbenoxolone at 200 mg/kg or 300 mg/kg, orally) or a reference drug (e.g., Ranitidine 50 mg/kg, orally) is administered.[1]
-
One hour after treatment, 1.5 ml of an ulcerogenic agent, a mixture of 70% ethanol and 5% HCl, is administered orally.[1]
-
Four hours after the administration of the ulcerogenic agent, the animals are sacrificed by cervical dislocation.[1]
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for the presence of ulcers. The ulcer index is calculated based on the number and severity of the lesions.[1] The percentage of inhibition is then determined by comparing the ulcer index of the treated groups with the control group.
Visualizing the Mechanisms
Experimental Workflow for Evaluating Gastroprotective Agents
Figure 1. A generalized experimental workflow for assessing gastroprotective agents.
Signaling Pathway of Carbenoxolone's Gastroprotective Action
Figure 2. The NO/cGMP/K(ATP) signaling pathway involved in Carbenoxolone's gastroprotection.
Conclusion
Based on the currently available data, Carbenoxolone has a more clearly defined mechanism of action and more extensive quantitative efficacy data for its gastroprotective effects compared to this compound. Carbenoxolone demonstrates significant, dose-dependent protection against ethanol/HCl-induced gastric ulcers in rats, with its action attributed to the NO/(c)GMP/K(ATP) pathway and increased prostaglandin synthesis.
While this compound has shown promise as a gastroprotective agent, further research is necessary to quantify its efficacy with specific metrics like ulcer index and percentage inhibition. A critical area for future investigation is the elucidation of its mechanism of action and the signaling pathways through which it exerts its protective effects on the gastric mucosa. Direct comparative studies between this compound and Carbenoxolone under identical experimental conditions would be invaluable for a definitive assessment of their relative efficacies.
References
- 1. crsubscription.com [crsubscription.com]
- 2. Carbenoxolone gastroprotective mechanism: participation of nitric oxide/(c) GMP/K(ATP) pathway in ethanol-induced gastric injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-ulcer activity of carbenoxolone and ISF 3401 on PGE2 release in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytoprotective action of carbenoxolone sodium on ethanol-induced gastric lesions in rats and its inhibition by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of carbenoxolone sodium on stress-induced gastric damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of Saussureamine C with Costunolide or Dehydrocostus Lactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of Saussureamine C with costunolide or dehydrocostus lactone, focusing on their potential in cancer therapy. While direct experimental evidence on the synergistic action of this compound is emerging, this document compiles available data on the well-documented synergistic interactions between costunolide and dehydrocostus lactone, and the predicted antineoplastic potential of this compound.
Synergistic Effects of Costunolide and Dehydrocostus Lactone in Breast Cancer
Costunolide (Cos) and dehydrocostus lactone (Dehy) are major bioactive sesquiterpene lactones found in the medicinal plant Saussurea lappa.[1][2][3][4] Studies have demonstrated a significant synergistic anti-breast cancer effect when these two compounds are used in combination.[1] This combination therapy has shown greater efficacy and lower side effects compared to the individual application of each compound.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the combined effects of costunolide and dehydrocostus lactone on breast cancer cells.
Table 1: In Vitro Synergistic Effects on MCF-7 Breast Cancer Cells
| Parameter | Costunolide (Cos) | Dehydrocostus Lactone (Dehy) | Combination (CD) | Volatile Oil from Saussurea lappa (VOSL) |
| Cell Proliferation Inhibition | Effective | Effective | Synergistically Enhanced | Effective |
| Apoptosis Induction | Induces apoptosis | Induces apoptosis | Synergistically Enhanced | Induces apoptosis |
| c-Myc Expression | Reduced | Reduced | Significantly Reduced | Reduced |
| p53 Expression | Increased | Increased | Significantly Increased | Increased |
| p-AKT Expression | Reduced | Reduced | Significantly Reduced | Reduced |
| p-14-3-3 Expression | Increased | Increased | Significantly Increased | Increased |
Source: Data compiled from studies on the anti-breast cancer mechanisms of costunolide and dehydrocostus lactone.[1]
Experimental Protocols
The methodologies outlined below were employed to ascertain the synergistic effects of costunolide and dehydrocostus lactone.
1. Cell Culture and Treatment:
-
Cell Line: Human breast cancer cell line (MCF-7).
-
Method: Cells were cultured in standard conditions and treated with costunolide, dehydrocostus lactone, a combination of both (CD), or the volatile oil from Saussurea lappa (VOSL).
2. Cell Viability and Apoptosis Assays:
-
Cell Viability: Assessed using methods such as the MTT assay to determine the inhibitory effect of the compounds on cell proliferation.
-
Apoptosis: Quantified using techniques like flow cytometry with Annexin V/PI staining to measure the percentage of apoptotic cells.
3. Proteomics and Western Blot Analysis:
-
Proteomics: Utilized to identify the molecular mechanisms underlying the anti-cancer effects.
-
Western Blot: Employed to validate the changes in the expression levels of key proteins in the identified signaling pathways, such as c-Myc, p53, AKT, and 14-3-3.[1]
Signaling Pathways
The synergistic anti-cancer activity of the costunolide and dehydrocostus lactone combination is primarily mediated through the c-Myc/p53 and AKT/14-3-3 signaling pathways.[1] The combination treatment leads to the downregulation of the oncogene c-Myc and the upregulation of the tumor suppressor p53.[1] Concurrently, it inhibits the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.[5]
Caption: Signaling pathways modulated by the synergistic action of costunolide and dehydrocostus lactone.
Antineoplastic Potential of this compound
While direct experimental studies on the synergistic effects of this compound with costunolide or dehydrocostus lactone are limited, computational analyses have predicted its high antineoplastic potential.[6] Saussureamines, including this compound, are amino acid-sesquiterpene conjugates isolated from Saussurea lappa.[7][8]
Predicted Mechanisms of Action
Metabolite profiling studies suggest that this compound may exert its anticancer effects through several mechanisms:[6]
-
Apoptosis Agonist: Promoting programmed cell death in cancer cells.
-
MMP9 Expression Inhibitor: Inhibiting matrix metallopeptidase-9, which is involved in cancer cell invasion and metastasis.
-
Transcription Factor NF-kappa B Inhibitor: Suppressing the NF-κB signaling pathway, which is crucial for cancer cell survival and inflammation.
Caption: Logical workflow from prediction to validation of this compound's anticancer activity.
Comparison and Future Outlook
The synergistic combination of costunolide and dehydrocostus lactone presents a promising, experimentally validated strategy for breast cancer therapy.[1] The multifaceted mechanism of action, targeting key cancer-related signaling pathways, underscores its therapeutic potential.
This compound, while currently supported by predictive data, represents an exciting frontier for research.[6] Future studies should focus on experimentally validating its predicted antineoplastic activities and exploring its potential for synergistic combinations with other chemotherapeutic agents, including costunolide and dehydrocostus lactone. Such investigations could pave the way for novel, more effective, and safer combination therapies in oncology.[9]
References
- 1. Costunolide and dehydrocostuslactone combination treatment inhibit breast cancer by inducing cell cycle arrest and apoptosis through c-Myc/p53 and AKT/14-3-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Conservation Status and Therapeutic Potential of Saussurea lappa: An Overview [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Analysis of Saussurea lappa: GC-MS Profiling, In Silico Evaluation, Toxicity Prediction, and Molecular Docking for Breast Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. researchgate.net [researchgate.net]
- 8. Saussureamines A, B, C, D, and E, new anti-ulcer principles from Chinese Saussureae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of Saussureamine A, B, and C: A Guide for Researchers
A detailed analysis of the gastroprotective effects of three sesquiterpene-amino acid adducts isolated from Saussurea lappa.
Saussureamine A, B, and C are naturally occurring sesquiterpene-amino acid adducts isolated from the roots of Saussurea lappa, a plant with a long history of use in traditional medicine for treating various ailments, including gastrointestinal disorders.[1] This guide provides a comparative overview of the bioactivity of these three compounds, with a focus on their anti-ulcer and gastroprotective properties, supported by available experimental data.
Chemical Structures
Saussureamine A, B, and C are all conjugates of a sesquiterpene lactone with an amino acid. The core sesquiterpene structure is similar across the three compounds, with variations in the conjugated amino acid and stereochemistry, which are thought to influence their biological activity.
Comparative Gastroprotective Effects
Experimental studies have demonstrated that Saussureamine A, B, and C possess significant gastroprotective effects. The primary model used to evaluate this activity is the HCl/ethanol-induced gastric lesion model in rats. In this model, the administration of a necrotizing agent (a mixture of hydrochloric acid and ethanol) induces acute gastric mucosal damage. The efficacy of a test compound is measured by its ability to reduce the area of these lesions.
Furthermore, Saussureamine A has been individually studied in a water-immersion stress-induced ulcer model in mice, where it showed significant inhibitory effects at doses of 100 and 200 mg/kg. This suggests that its mechanism of action may also involve cytoprotective pathways against stress-induced mucosal damage.
Table 1: Summary of Gastroprotective Activity Data
| Compound/Extract | Animal Model | Dosing | % Inhibition of Gastric Lesions | Reference |
| Methanolic Extract of S. costus | HCl/Ethanol-induced (Rat) | 50 mg/kg (p.o.) | 98.9% | Matsuda et al., 2000 |
| Dehydrocostus Lactone | HCl/Ethanol-induced (Rat) | 10 mg/kg (p.o.) | 96.2% | Matsuda et al., 2000 |
| Costunolide | HCl/Ethanol-induced (Rat) | 10 mg/kg (p.o.) | 93.2% | Matsuda et al., 2000 |
| Saussureamine A | Stress-induced (Mouse) | 100 & 200 mg/kg (p.o.) | Significant | Matsuda et al., 2000 |
| Saussureamine A, B, & C | HCl/Ethanol-induced (Rat) | Not specified | Showed effect | Yoshikawa et al., 1993[1] |
Note: The data for the individual Saussureamines in the HCl/ethanol model is qualitative ("showed effect") as the specific quantitative values from the original publication were not available in the reviewed literature.
Experimental Protocols
HCl/Ethanol-Induced Gastric Lesion Model in Rats
This is a widely used and accepted acute model for screening anti-ulcer agents. The following is a generalized protocol based on common practices:
-
Animals: Male Wistar rats (180-220g) are typically used. They are fasted for 24 hours before the experiment but allowed free access to water.
-
Test Compound Administration: Saussureamine A, B, or C, dissolved or suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose), is administered orally (p.o.) at a predetermined dose. A control group receives only the vehicle.
-
Induction of Gastric Lesions: One hour after the administration of the test compound, 1 mL of a solution of 150 mM HCl in 60% ethanol is administered orally to each rat.
-
Evaluation: One hour after the administration of the necrotizing agent, the rats are euthanized. Their stomachs are removed, opened along the greater curvature, and washed with saline.
-
Data Analysis: The area of the hemorrhagic lesions in the glandular part of the stomach is measured. The percentage of inhibition of ulcer formation by the test compound is calculated relative to the control group.
Water-Immersion Stress-Induced Ulcer Model in Mice
This model assesses the cytoprotective effects of a compound against stress-induced gastric damage.
-
Animals: Male ddY mice are commonly used. They are fasted for 24 hours prior to the experiment.
-
Test Compound Administration: The test compound (e.g., Saussureamine A) is administered orally.
-
Stress Induction: The mice are then placed in a stress cage and immersed vertically to the level of the xiphoid process in a water bath maintained at 23°C for a specified period.
-
Evaluation and Data Analysis: Following the stress period, the mice are euthanized, and their stomachs are examined for lesions, which are then scored and analyzed to determine the protective effect of the compound.
Signaling Pathways and Logical Relationships
The precise molecular mechanisms underlying the gastroprotective effects of Saussureamine A, B, and C have not been fully elucidated in the available literature. However, based on the known activities of sesquiterpene lactones and the nature of the ulcer models, a putative mechanism can be proposed. The HCl/ethanol model is known to involve the generation of reactive oxygen species (ROS), depletion of gastric mucus, and inflammatory responses. Therefore, it is plausible that Saussureamines exert their effects through antioxidant and anti-inflammatory pathways, as well as by enhancing the mucosal defense mechanisms.
Caption: Putative mechanism of gastroprotective action of Saussureamines.
Conclusion
Saussureamine A, B, and C are promising bioactive compounds with demonstrated gastroprotective effects in preclinical models. While the available data indicates their potential in mitigating gastric mucosal damage induced by chemical and stress-related insults, a more detailed quantitative comparison of their potencies is warranted. Further research is needed to elucidate their precise mechanisms of action, which are likely to involve the modulation of oxidative stress, inflammation, and mucosal defense pathways. Such studies will be crucial for the potential development of these natural products as therapeutic agents for gastrointestinal diseases.
References
Cross-Validation of Saussureamine C's Anti-Ulcer Effects: A Comparative Analysis in Rodent Models
For Immediate Release: Researchers, scientists, and drug development professionals
This guide provides a comparative analysis of the anti-ulcerogenic properties of compounds derived from Saussurea lappa, with a focus on Saussureamine C. While direct quantitative comparisons for this compound across multiple ulcer models are limited in published literature, this document cross-validates its anti-ulcer potential by examining comprehensive data from studies on Saussurea lappa root extracts, which contain this compound as an active constituent. The following sections detail the experimental evidence in two distinct and widely utilized animal models of gastric ulceration: the ethanol-induced ulcer model and the pyloric ligation-induced ulcer model.
Comparative Efficacy in Preclinical Ulcer Models
The anti-ulcer activity of Saussurea lappa root extract, containing the bioactive compound this compound, has been validated in multiple preclinical models. This section presents a comparative summary of the quantitative outcomes from studies utilizing an ethyl acetate extract of Saussurea lappa root in both ethanol-induced and pyloric ligation-induced gastric ulcer models in rats. These models represent different aspects of ulcer pathogenesis, with the ethanol model focusing on direct necrotizing effects on the gastric mucosa and the pyloric ligation model emphasizing the role of gastric acid hypersecretion.
| Parameter | Ethanol-Induced Ulcer Model | Pyloric Ligation-Induced Ulcer Model | Reference Standard (Ranitidine) |
| Animal Model | Rats | Rats | Rats |
| Test Substance | Saussurea lappa root ethyl acetate extract | Saussurea lappa root ethyl acetate extract | Ranitidine (50 mg/kg) |
| Dosage | 200 mg/kg & 400 mg/kg | 200 mg/kg & 400 mg/kg | 50 mg/kg |
| Ulcer Index (Control) | 4.85 ± 0.21 | 4.95 ± 0.17 | Not Applicable |
| Ulcer Index (Test Substance) | 2.64 ± 0.18 (200 mg/kg)1.85 ± 0.12 (400 mg/kg) | 2.87 ± 0.14 (200 mg/kg)1.98 ± 0.11 (400 mg/kg) | 1.28 ± 0.11 (Ethanol Model)1.35 ± 0.12 (Pyloric Ligation Model) |
| Inhibition of Ulcer Index (%) | 45.57% (200 mg/kg)61.86% (400 mg/kg) | 42.02% (200 mg/kg)60.00% (400 mg/kg) | 73.61% (Ethanol Model)72.73% (Pyloric Ligation Model) |
| Gastric Volume (ml) | Not Measured | 1.85 ± 0.12 (Control)1.12 ± 0.09 (200 mg/kg)0.86 ± 0.07 (400 mg/kg) | 0.65 ± 0.05 |
| Free Acidity (mEq/L) | Not Measured | 48.5 ± 2.1 (Control)29.8 ± 1.5 (200 mg/kg)23.0 ± 1.2 (400 mg/kg) | 15.4 ± 0.9 |
| Total Acidity (mEq/L) | Not Measured | 78.6 ± 3.5 (Control)58.2 ± 2.8 (200 mg/kg)54.8 ± 2.5 (400 mg/kg) | 32.7 ± 1.8 |
| Inhibition of Free Acidity (%) | Not Applicable | 38.56% (200 mg/kg)52.55% (400 mg/kg) | 68.25% |
| Inhibition of Total Acidity (%) | Not Applicable | 25.95% (200 mg/kg)30.30% (400 mg/kg) | 58.40% |
Data is derived from studies on the ethyl acetate extract of Saussurea lappa root and is presented as mean ± SEM.[1][2]
The data clearly indicates a dose-dependent anti-ulcer effect of the Saussurea lappa extract in both models, suggesting that its constituents, including this compound, act through multiple mechanisms. In the ethanol-induced model, the protective effect is likely due to cytoprotective actions, while in the pyloric ligation model, the reduction in gastric volume and acidity points towards an anti-secretory mechanism.[1][2]
Experimental Protocols
Ethanol-Induced Gastric Ulcer Model
This model is widely used to assess the cytoprotective effects of test substances against necrotizing agents.
-
Animals: Male Wistar rats (150-200g) are used.
-
Pre-treatment: Animals are fasted for 24 hours prior to the experiment, with free access to water. The test substance (Saussurea lappa extract at 200 and 400 mg/kg) or the reference drug (Ranitidine, 50 mg/kg) is administered orally 30 minutes before ulcer induction. The control group receives the vehicle.
-
Ulcer Induction: Gastric ulcers are induced by oral administration of 1 ml of absolute ethanol per 200g of body weight.
-
Evaluation: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline. The ulcer index is then determined by measuring the length and number of lesions in the glandular portion of the stomach. The percentage of ulcer inhibition is calculated relative to the control group.
Pyloric Ligation-Induced Gastric Ulcer Model
This model is employed to evaluate the anti-secretory activity of a test substance.
-
Animals: Male Wistar rats (150-200g) are used.
-
Surgical Procedure: Animals are fasted for 24 hours. Under light ether anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated. Care is taken to avoid damage to the blood supply.
-
Treatment: The test substance (Saussurea lappa extract at 200 and 400 mg/kg) or the reference drug (Ranitidine, 50 mg/kg) is administered intraduodenally immediately after pyloric ligation.
-
Sample Collection and Analysis: Four hours after the ligation, the animals are euthanized. The stomach is removed, and the gastric contents are collected and centrifuged. The volume of the gastric juice is measured. The free and total acidity are determined by titrating the gastric juice with 0.01 N NaOH using Topfer's reagent and phenolphthalein as indicators, respectively.
-
Ulcer Assessment: The stomach is opened along the greater curvature, and the ulcer index is scored based on the number and severity of lesions. The percentage of ulcer inhibition is calculated.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the ethanol-induced gastric ulcer model.
Caption: Workflow for the pyloric ligation-induced gastric ulcer model.
Proposed Signaling Pathway
The anti-ulcer effects of sesquiterpene lactones, such as those found in Saussurea lappa, are believed to be mediated through the modulation of inflammatory and antioxidant signaling pathways. A key pathway implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.
Caption: Proposed mechanism of this compound via inhibition of the NF-κB pathway.
Conclusion
The available evidence from preclinical studies on Saussurea lappa extracts strongly supports the anti-ulcer potential of its active constituents, including this compound. The demonstrated efficacy in both ethanol-induced and pyloric ligation-induced ulcer models suggests a dual mechanism of action involving cytoprotection and inhibition of gastric acid secretion. The proposed modulation of the NF-κB signaling pathway provides a plausible molecular basis for its anti-inflammatory and gastroprotective effects. Further research focusing on the isolated this compound is warranted to precisely quantify its efficacy and fully elucidate its mechanism of action in different ulcer models, which will be crucial for its potential development as a therapeutic agent for gastric ulcers.
References
A Head-to-Head Comparison of Saussureamine C with Other Natural Anti-Ulcer Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Saussureamine C, a natural compound with demonstrated anti-ulcer properties, against other notable natural compounds. This document summarizes key experimental findings, details relevant methodologies, and visualizes associated signaling pathways to offer a comprehensive resource for researchers in gastroenterology and drug discovery.
Introduction to Natural Anti-Ulcer Compounds
Peptic ulcer disease remains a significant global health concern. While synthetic drugs are widely used, there is a growing interest in natural compounds due to their potential for fewer side effects and novel mechanisms of action. This compound, an amino acid-sesquiterpene adduct isolated from Saussurea lappa, has shown promising anti-ulcer effects.[1][2] This guide compares its activity with two other well-researched natural compounds: Quercetin (a flavonoid) and Curcumin (a terpenoid).
Comparative Efficacy: Quantitative Data
Direct head-to-head experimental data comparing this compound with other natural compounds is limited in the currently available literature. However, by examining data from separate studies using the same animal model (HCl/ethanol-induced gastric ulcer in rats), we can draw indirect comparisons.
Table 1: Comparison of Anti-Ulcer Activity in the HCl/Ethanol-Induced Ulcer Model in Rats
| Compound (Class) | Dose | Ulcer Index (UI) | Inhibition (%) | Reference |
| This compound (Amino acid-sesquiterpene) | Not Specified | Not Specified | Showed anti-ulcer effect | [1][2] |
| Quercetin (Flavonoid) | 50 mg/kg | 1.44 ± 0.37 | 83.44% | [3] |
| Curcumin (Terpenoid) | 80 mg/kg | 6.40 ± 0.60 | Not Specified | [4][5] |
| Omeprazole (Standard Drug) | 20 mg/kg | 2.69 ± 0.24 | 69.08% | [3] |
Note: The data for this compound in the referenced study confirms its anti-ulcer effect but does not provide specific quantitative values for ulcer index or inhibition percentage, precluding a direct numerical comparison in this table.
Mechanisms of Action: A Comparative Overview
The gastroprotective effects of these natural compounds are attributed to a variety of mechanisms, primarily revolving around the modulation of defensive and aggressive factors in the gastric mucosa.
Table 2: Comparison of Anti-Ulcer Mechanisms
| Mechanism | This compound | Quercetin | Curcumin |
| Antioxidant Activity | Likely, but specific studies are needed. | Reduces oxidative stress by increasing antioxidant enzymes (SOD, CAT) and decreasing lipid peroxidation (MDA).[6] | Scavenges free radicals and reduces oxidative stress. |
| Anti-inflammatory Action | Likely, but specific studies are needed. | Inhibits pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (COX-2, iNOS).[6][7] | Inhibits iNOS and TNF-α production.[8] |
| Cytoprotective Effects | Protects gastric mucosa from HCl/ethanol-induced lesions.[1][2] | Increases gastric mucus and prostaglandin E2 (PGE2) secretion.[6] | Enhances mucosal defensive mechanisms.[8] |
| Inhibition of Gastric Acid Secretion | Not explicitly studied. | Inhibits H+/K+-ATPase activity.[6] | Decreases gastric acid secretion.[8] |
| Anti-Helicobacter pylori Activity | Not explicitly studied. | Shows inhibitory activity against H. pylori.[9] | Exhibits anti-H. pylori effects. |
Signaling Pathways
The anti-ulcer activity of many natural compounds is mediated through complex signaling pathways. While the specific pathway for this compound is yet to be fully elucidated, the pathways for flavonoids and terpenoids offer valuable comparative insights.
Caption: Simplified signaling pathways for the anti-ulcer effects of selected natural compounds.
Experimental Protocols
A standardized and reproducible animal model is crucial for the evaluation of anti-ulcer agents. The HCl/ethanol-induced gastric ulcer model in rats is a widely accepted method.
HCl/Ethanol-Induced Gastric Ulcer Model in Rats
This model is effective for screening potential anti-ulcer compounds that act via cytoprotective mechanisms.
Caption: Workflow for the HCl/ethanol-induced gastric ulcer model in rats.
Protocol Details:
-
Animals: Male Wistar rats (180-220 g) are typically used.
-
Fasting: Animals are fasted for 24 hours before the experiment, with free access to water.[10][11]
-
Grouping: Animals are divided into several groups:
-
Normal Control: Receives only the vehicle.
-
Ulcer Control: Receives the vehicle and the ulcer-inducing agent.
-
Test Groups: Receive different doses of the test compound (e.g., this compound) before the ulcer-inducing agent.
-
Standard Group: Receives a standard anti-ulcer drug (e.g., Omeprazole, 20 mg/kg) before the ulcer-inducing agent.[10]
-
-
Treatment: The test compound, standard drug, or vehicle is administered orally.
-
Ulcer Induction: One hour after treatment, gastric ulcers are induced by oral administration of 1.5 mL of a solution containing 150 mM HCl in 60% ethanol.[12][13]
-
Evaluation: One hour after ulcer induction, the animals are euthanized, and their stomachs are removed.[10][12] The stomachs are opened along the greater curvature, and the ulcerated area is measured. The ulcer index (UI) is calculated, and the percentage of inhibition is determined using the following formula:
-
% Inhibition = [(UI control - UI treated) / UI control] x 100
-
-
Biochemical and Histopathological Analysis: Gastric tissue samples can be collected for the measurement of antioxidant enzymes (SOD, CAT), lipid peroxidation (MDA), prostaglandin E2 (PGE2) levels, and pro-inflammatory cytokines, as well as for histopathological examination.[12][14][15]
Conclusion
This compound demonstrates clear anti-ulcer properties in preclinical models. While direct comparative quantitative data with other natural compounds is not yet available, its efficacy in the HCl/ethanol-induced ulcer model suggests it is a promising candidate for further investigation. Its mechanism of action likely involves cytoprotective effects, although detailed studies on its influence on antioxidant and anti-inflammatory signaling pathways are warranted. This guide highlights the need for future research to conduct head-to-head comparisons of this compound with other leading natural compounds to fully elucidate its therapeutic potential in the management of peptic ulcer disease.
References
- 1. Saussureamines A, B, C, D, and E, new anti-ulcer principles from Chinese Saussureae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAUSSUREAMINES A, B, C, D, AND E, NEW ANTI-ULCER PRINCIPLES FROM CHINESE SAUSSUREAE RADIX [jstage.jst.go.jp]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Comparative Evaluation of the Anti-ulcer Activity of Curcumin and Omeprazole during the Acute Phase of Gastric Ulcer—Efficacy of Curcumin in Gastric Ulcer Prevention against Omeprazole - Food and Nutrition Sciences - SCIRP [scirp.org]
- 5. Comparative Evaluation of the Anti-ulcer Activity of Curcumin and Omeprazole during the Acute Phase of Gastric Ulcer—Efficacy of Curcumin in Gastric Ulcer Prevention against Omeprazole [scirp.org]
- 6. A Review of the Role of Flavonoids in Peptic Ulcer (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of MAPK/NF-κB signal transduction pathways: Camellia japonica mitigates inflammation and gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative antiulcer effect of bisdemethoxycurcumin and curcumin in a gastric ulcer model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Gastric ulcer study and experimental animals [bio-protocol.org]
- 11. 2.2. Induction of gastric ulcers [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. Gastroprotective effect of cirsilineol against hydrochloric acid/ethanol-induced gastric ulcer in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Antioxidant enzyme activity in the gastric mucosa in precancerous conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Implications of antioxidant enzymes in human gastric neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Saussureamine C: A Guide for Laboratory Professionals
Providing critical safety and operational guidance for the handling and disposal of Saussureamine C, this document outlines recommended procedures for researchers, scientists, and drug development professionals. As no specific Safety Data Sheet (SDS) for this compound is readily available, these procedures are based on established best practices for the disposal of plant-derived isoquinoline alkaloids and other potentially hazardous research chemicals.
This compound, an amino acid-sesquiterpene adduct isolated from Saussurea lappa, is a compound with noted anti-ulcer effects.[1] As with many biologically active natural products, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. Isoquinoline alkaloids, the broader class to which this compound belongs, encompass a wide range of compounds with diverse and potent biological activities.[2][3][4][5][6] Therefore, in the absence of specific toxicological data, this compound should be handled with care, assuming it may be toxic and irritant.
Core Safety & Handling Principles
When working with this compound, standard laboratory safety protocols for handling potentially hazardous chemicals should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is clear of personnel and increase ventilation.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Collection: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water, followed by a suitable laboratory disinfectant if necessary.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste.
Disposal Procedures for this compound
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
For Solid this compound:
-
Containerization: Place the solid this compound waste in a clearly labeled, sealed, and appropriate hazardous waste container. The container should be compatible with the chemical properties of the compound.
-
Labeling: The label should clearly state "Hazardous Waste," "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.
For this compound in Solution:
-
Aqueous Solutions: If permissible by local regulations and your institution's EHS, small quantities of aqueous solutions containing this compound may be treated to degrade the compound before disposal. However, the most prudent approach is to collect all solutions for hazardous waste disposal.
-
Organic Solvents: Solutions of this compound in organic solvents must be collected as hazardous waste. Ensure the waste container is appropriate for the solvent used. Do not mix incompatible waste streams.
-
Containerization and Labeling: Collect the liquid waste in a labeled, sealed, and leak-proof container. The label must identify the contents, including the solvent and the presence of this compound.
-
Storage: Store the liquid hazardous waste in a designated satellite accumulation area, following all institutional and regulatory guidelines.
Decontamination of Labware
Glassware and other equipment that have come into contact with this compound should be decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the labware with a suitable solvent (e.g., ethanol or acetone) to remove residual compound. Collect this rinse as hazardous waste.
-
Washing: Wash the rinsed labware thoroughly with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Summary of Disposal and Safety Information
| Parameter | Guideline |
| Chemical Class | Isoquinoline Alkaloid |
| Assumed Hazards | Potential for toxicity and irritation. Handle as a hazardous compound. |
| Personal Protective Equipment | Safety goggles, lab coat, chemical-resistant gloves. |
| Handling Location | Chemical fume hood. |
| Solid Waste Disposal | Collect in a labeled, sealed hazardous waste container for professional disposal. |
| Liquid Waste Disposal | Collect in a labeled, sealed hazardous waste container. Do not pour down the drain. |
| Spill Cleanup | Use inert absorbent for liquids, damp paper towel for solids. Collect all materials as hazardous waste. |
| Labware Decontamination | Rinse with a suitable solvent (collect as waste), then wash with soap and water. |
Experimental Workflow for Disposal
Below is a logical workflow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided here is intended as a guide and is based on general principles of laboratory safety. It is not a substitute for a formal risk assessment or the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department. Always consult your institutional policies and local regulations for chemical waste disposal.
References
- 1. Saussureamines A, B, C, D, and E, new anti-ulcer principles from Chinese Saussureae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 6. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
